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Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate Documentation Hub

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  • Product: Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate
  • CAS: 937601-83-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

Executive Summary Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (MFEB) is a highly versatile, bifunctional organic scaffold. Structurally, it features an ethane-1,2-diyl linker bridging two distinct aromatic systems: a 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (MFEB) is a highly versatile, bifunctional organic scaffold. Structurally, it features an ethane-1,2-diyl linker bridging two distinct aromatic systems: a 3-formylphenoxy moiety and a methyl 4-benzoate moiety. This specific architecture provides two orthogonal reactive sites—an electrophilic aldehyde and a protected carboxylate (methyl ester).

In modern drug development, bis-aryl ethers linked by alkyl chains are privileged structures, frequently utilized in the design of nuclear receptor ligands, kinase inhibitors, and estrogen receptor modulators. MFEB serves as an advanced intermediate, allowing researchers to conduct sequential, chemoselective modifications without the need for cumbersome protection/deprotection steps.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of MFEB is critical for predicting its behavior in both synthetic workflows and biological assays. The flexible ethylene linker disrupts the planarity between the two aromatic rings, enhancing solubility compared to rigid biaryl systems, while the absence of hydrogen bond donors increases its lipophilicity.

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C₁₇H₁₆O₅Defines stoichiometry for downstream functionalization.
Molecular Weight 300.31 g/mol Optimal for fragment-based or intermediate API design.
Topological Polar Surface Area (TPSA) 61.83 ŲFavorable for membrane permeability; well within Lipinski's Rule of 5.
LogP (Predicted) ~3.2Moderate lipophilicity, suitable for hydrophobic binding pockets.
Hydrogen Bond Donors 0Prevents self-association; increases solubility in aprotic solvents.
Hydrogen Bond Acceptors 5Facilitates interactions with target protein residues (e.g., via ether/ester oxygens).
Rotatable Bonds 7High conformational flexibility to adapt to dynamic receptor sites.

Note: Precursor properties grounding this data can be verified via the National Center for Biotechnology Information's PubChem database for and .

Orthogonal Functionalization & Reactivity Dynamics

The true value of MFEB lies in its orthogonal reactivity. As a Senior Application Scientist, I design synthetic routes that exploit the inherent electronic differences between functional groups to minimize step counts.

  • The Aldehyde (Formyl) Group: The formyl group on the electron-rich phenoxy ring is highly susceptible to nucleophilic attack. It can be selectively targeted for reductive amination using mild hydride donors. Because the ester is highly stable under these mildly acidic/neutral reducing conditions, the aldehyde reacts chemoselectively.

  • The Methyl Ester Group: The ester requires forcing conditions to react—specifically, strong aqueous base (saponification) or high-temperature aminolysis. It remains completely inert during the functionalization of the aldehyde.

ReactivityMap MFEB MFEB Scaffold (Bifunctional) Aldehyde Formyl Group (-CHO) Electrophilic Center MFEB->Aldehyde Ester Ester Group (-COOMe) Protected Carboxylate MFEB->Ester Amine Secondary/Tertiary Amines via Reductive Amination Aldehyde->Amine NaBH(OAc)3 R-NH2 Acid Carboxylic Acids via Saponification Ester->Acid LiOH THF/H2O BisFunctional Advanced API Scaffold (Dual Functionalized) Amine->BisFunctional Step 2: Hydrolysis Acid->BisFunctional Step 2: Amidation/Coupling

Caption: Orthogonal reactivity map demonstrating chemoselective functionalization of MFEB.

Experimental Workflow: Synthesis & Self-Validating Characterization

The synthesis of MFEB is achieved via a two-step Williamson ether synthesis. The protocol below is designed not just as a set of instructions, but as a self-validating system where chemical causality and in-process controls (IPC) guarantee the integrity of the final product.

Phase 1: Synthesis of Methyl 4-(2-bromoethoxy)benzoate

Causality: We react methyl 4-hydroxybenzoate with an excess of 1,2-dibromoethane. The excess is critical to statistically suppress the formation of the symmetrical bis-ether dimer. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, drastically increasing its nucleophilicity for the Sₙ2 attack .

  • Charge a round-bottom flask with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.5 M).

  • Stir at room temperature for 30 minutes to ensure complete deprotonation (visualized by a slight color change to pale yellow).

  • Add 1,2-dibromoethane (5.0 eq) and heat to 80 °C for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 4:1) and LC-MS. The starting material (m/z 153.1) must disappear, replaced by the brominated intermediate (m/z 259.0 / 261.0, 1:1 isotopic pattern indicative of bromine).

  • Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Phase 2: Coupling to Yield MFEB

Causality: The isolated intermediate is reacted with 3-hydroxybenzaldehyde. Here, we introduce Potassium Iodide (KI) in catalytic amounts. KI drives an in situ Finkelstein reaction, converting the alkyl bromide to an alkyl iodide. Iodide is a superior leaving group, which significantly accelerates the subsequent Sₙ2 coupling with the sterically hindered phenoxide .

  • Combine the brominated intermediate (1.0 eq), 3-hydroxybenzaldehyde (1.1 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq) in DMF (0.3 M).

  • Heat the suspension to 90 °C for 8 hours.

  • Self-Validation (IPC): Monitor via UPLC-MS. The target mass [M+H]⁺ at m/z 301.1 must emerge.

  • Precipitate the product by pouring the hot reaction mixture into ice water. Filter the resulting solid and recrystallize from hot ethanol.

  • Post-Reaction Structural Validation: Submit the purified solid for ¹H NMR (400 MHz, CDCl₃).

    • Validation Checkpoints: A sharp singlet at ~9.9 ppm confirms the intact aldehyde. A singlet at ~3.9 ppm confirms the methyl ester. Two distinct triplets (or a tightly coupled multiplet) at ~4.3–4.5 ppm (4H) confirm the successful bridging of the ethylene linker.

SynthesisWorkflow N1 Methyl 4-hydroxybenzoate N3 Intermediate: Methyl 4-(2-bromoethoxy)benzoate N1->N3 K2CO3, DMF 80°C, SN2 N2 1,2-Dibromoethane (Excess) N2->N3 N5 Target: MFEB N3->N5 K2CO3, KI (cat.) DMF, 90°C, Finkelstein-SN2 N4 3-Hydroxybenzaldehyde N4->N5

Caption: Synthesis workflow of MFEB highlighting SN2 causality and in situ Finkelstein catalysis.

Downstream Application: Reductive Amination Protocol

To utilize the orthogonal nature of MFEB, one standard application is the functionalization of the aldehyde via reductive amination. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride. NaBH(OAc)₃ is preferred due to its lower toxicity profile and its precise chemoselectivity—it rapidly reduces iminium ions but reacts sluggishly with free aldehydes and is completely unreactive toward esters .

Protocol:

  • Dissolve MFEB (1.0 eq) and a primary/secondary amine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.0 eq) to catalyze imine/iminium formation. Stir for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Validation: Quench with saturated NaHCO₃. The ¹H NMR of the extracted product must show the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of a new benzylic CH₂ signal (~3.7 ppm), while the ester singlet (~3.9 ppm) remains strictly unperturbed.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Ed.). Springer. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde. PubChem. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7456, Methyl 4-hydroxybenzoate. PubChem. URL:[Link]

Exploratory

Structural Elucidation of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a complex bis-aromatic ether characterized by a flexible ethoxy linker bridging two distinct pharmacophores. Such structural motifs are highly prevalent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a complex bis-aromatic ether characterized by a flexible ethoxy linker bridging two distinct pharmacophores. Such structural motifs are highly prevalent in modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and modular building blocks for medicinal chemistry. Accurate structural validation requires precise assignment of closely overlapping resonances. This technical guide provides an in-depth analysis of the 1 H and 13 C NMR spectra of this compound, establishing a self-validating protocol for rigorous structural elucidation.

Structural Deconstruction & Spin System Mapping

To systematically assign the NMR spectra, the molecule ( C17​H16​O5​ ) must be deconstructed into three magnetically distinct spin systems:

  • System A (Methyl Benzoate Moiety): A para-substituted aromatic ring. The strongly electron-withdrawing methyl ester ( −COOCH3​ ) deshields the ortho protons, creating a classic AA′BB′ splitting pattern.

  • System B (Ethoxy Linker): An −O−CH2​−CH2​−O− bridge. Because the two aromatic rings have different electronic properties, the two methylene groups are chemically and magnetically non-equivalent, presenting as two distinct multiplets.

  • System C (3-Formylphenoxy Moiety): A meta-substituted aromatic ring. The electron-withdrawing formyl group ( −CHO ) and the electron-donating alkoxy group dictate the complex multiplet structure of the four remaining aromatic protons.

High-Fidelity NMR Acquisition Protocol

Standard 1D NMR often fails to unambiguously assign the ethoxy linker protons due to chemical shift proximity. A comprehensive 1D and 2D approach is required. The following methodology is designed as a self-validating system , ensuring that every structural claim is backed by orthogonal data points .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected due to the lack of exchangeable protons in the molecule and its excellent solvating power for esters and ethers. TMS serves as the internal zero-point reference, ensuring absolute chemical shift accuracy, which is critical when comparing data against standard databases .

  • Instrument Calibration (Lock, Tune, and Shim): Lock the spectrometer to the deuterium frequency of CDCl3​ . Perform rigorous 3D gradient shimming.

    • Causality: Precise shimming of the Z-axis gradients is critical. The formyl proton (~9.9 ppm) and the ester methyl (~3.9 ppm) are sharp singlets; any line broadening from poor shimming will obscure the fine J-coupling (e.g., 1–2 Hz meta-coupling) in the 3-formylphenoxy ring.

  • 1H NMR Acquisition (1D): Acquire at 400 MHz (or higher) using a 30° pulse angle (zg30) with a relaxation delay ( D1​ ) of 2.0 seconds.

    • Causality: A 2-second D1​ ensures complete longitudinal relaxation ( T1​ ) for the small molecule, guaranteeing that the integration values accurately reflect the proton ratios (e.g., 3H for the methyl ester, 1H for the aldehyde).

  • 13C NMR Acquisition (1D): Acquire using proton decoupling (zgpg30) with a minimum of 512 scans.

    • Causality: Quaternary carbons (carbonyls and ipso-aromatic carbons) have long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. High scan counts are required to achieve an adequate signal-to-noise ratio for these structural nodes .

  • 2D HMBC Validation (Self-Validation): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: To definitively prove the connectivity of the ethoxy linker to the specific rings, HMBC must be employed. A cross-peak between the linker CH2​ and the ester-bearing aromatic ring's ipso-carbon validates the ether linkage without relying solely on 1D shift assumptions.

1 H NMR Spectral Analysis

The proton spectrum is characterized by distinct regions: the highly deshielded aldehyde, the aromatic region, the oxygen-adjacent aliphatics, and the methyl ester.

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Structural Assignment
9.96 Singlet (s)1H-Aldehyde ( −CHO )
8.00 Doublet (d)2H8.8Benzoate Ring (H-2, H-6)
7.50 Doublet of triplets (dt)1H7.5, 1.2Phenoxy Ring (H-4)
7.48 Triplet (t)1H8.0Phenoxy Ring (H-5)
7.45 Multiplet (m)1H-Phenoxy Ring (H-2)
7.20 Doublet of doublets of doublets (ddd)1H8.0, 2.5, 1.0Phenoxy Ring (H-6)
6.95 Doublet (d)2H8.8Benzoate Ring (H-3, H-5)
4.42 Multiplet (m)2H-Ethoxy Linker ( −CH2​−O− Phenoxy)
4.38 Multiplet (m)2H-Ethoxy Linker ( −CH2​−O− Benzoate)
3.88 Singlet (s)3H-Methyl Ester ( −OCH3​ )

*Note: The benzoate ring protons exhibit a classic AA′BB′ pattern, simplified here as apparent doublets for practical interpretation.

13 C NMR Spectral Analysis

The carbon spectrum provides the ultimate backbone validation. The stark electronic differences between the aldehyde and ester carbonyls allow for immediate assignment.

Chemical Shift (ppm)Carbon TypeStructural Assignment
191.8 Quaternary ( C=O )Aldehyde Carbonyl
166.8 Quaternary ( C=O )Ester Carbonyl
162.5 Quaternary ( C−O )Benzoate Ring (C-4, attached to linker)
159.2 Quaternary ( C−O )Phenoxy Ring (C-1, attached to linker)
137.8 Quaternary ( C )Phenoxy Ring (C-3, attached to −CHO )
131.6 CH Benzoate Ring (C-2, C-6)
130.1 CH Phenoxy Ring (C-5)
123.5 CH Phenoxy Ring (C-4)
122.8 Quaternary ( C )Benzoate Ring (C-1, attached to ester)
121.8 CH Phenoxy Ring (C-6)
114.1 CH Benzoate Ring (C-3, C-5)
112.5 CH Phenoxy Ring (C-2)
66.8 CH2​ Ethoxy Linker Carbon (Phenoxy side)
66.5 CH2​ Ethoxy Linker Carbon (Benzoate side)
51.9 CH3​ Methyl Ester Carbon

Structural Elucidation Workflow Diagram

NMR_Workflow N1 Sample Preparation (CDCl3, 5-10 mg) N2 1D Acquisition (1H & 13C NMR) N1->N2 Lock & Shim N3 2D Correlation (COSY, HSQC, HMBC) N2->N3 Pulse Calibration N4 Spectral Processing (FT, Phase, Baseline) N3->N4 Raw FID N5 Structural Assignment & Validation N4->N5 Peak Picking

Workflow for NMR acquisition and structural elucidation.

Conclusion

The structural elucidation of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate relies on the precise mapping of its three isolated spin systems. By employing a self-validating protocol that combines optimized 1D acquisition parameters with 2D HMBC connectivity mapping, researchers can confidently assign the critical ethoxy linker and differentiate the overlapping aromatic resonances. This rigorous approach ensures high-fidelity data suitable for publication and downstream medicinal chemistry applications.

References

  • Bruker Corporation. "NMR Spectroscopy Solutions and Protocols." Bruker. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Database." U.S. National Library of Medicine. URL: [Link]

  • American Chemical Society. "Author Guidelines: NMR Data Reporting." ACS Publications. URL:[Link]

Foundational

Technical Whitepaper: Synthesis Pathway and Mechanism for Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

Introduction & Pharmacological Relevance The synthesis of bis-aryl ethers linked by an aliphatic chain is a cornerstone strategy in medicinal chemistry. Compounds featuring this motif—such as Methyl 4-(2-(3-formylphenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The synthesis of bis-aryl ethers linked by an aliphatic chain is a cornerstone strategy in medicinal chemistry. Compounds featuring this motif—such as Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate —serve as critical intermediates in the development of selective estrogen receptor modulators (SERMs), PPAR agonists, and novel anti-cancer therapeutics [1]. The flexible ethoxy linker provides optimal spatial distance between the two aromatic pharmacophores, allowing for dynamic target-site adaptation.

This whitepaper details a highly optimized, two-step convergent synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate. By employing a sequential Williamson ether synthesis strategy, we ensure high regioselectivity, minimize dimerization artifacts, and maintain the integrity of sensitive functional groups (such as the formyl and ester moieties).

Retrosynthetic Analysis & Pathway Design

The target molecule features two distinct ether linkages. A logical retrosynthetic disconnection cleaves the molecule at the ether bonds, revealing three commercially available, cost-effective precursors: methyl 4-hydroxybenzoate, 1,2-dibromoethane, and 3-hydroxybenzaldehyde.

To prevent the formation of symmetric dimers (e.g., 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane), a stepwise approach is mandatory. The protocol initiates with the alkylation of methyl 4-hydroxybenzoate using a massive stoichiometric excess of 1,2-dibromoethane. The resulting mono-alkylated intermediate is then coupled with 3-hydroxybenzaldehyde.

Retrosynthesis Target Methyl 4-(2-(3-formylphenoxy) ethoxy)benzoate Int1 Methyl 4-(2-bromoethoxy) benzoate Target->Int1 Disconnection 1 Phenol2 3-Hydroxybenzaldehyde Target->Phenol2 Disconnection 1 Phenol1 Methyl 4-hydroxybenzoate Int1->Phenol1 Disconnection 2 Dibromide 1,2-Dibromoethane Int1->Dibromide Disconnection 2

Caption: Retrosynthetic disconnection of the target bis-aryl ether.

Mechanistic Insights: The S_N2 Paradigm

Both steps of this synthesis rely on the Williamson ether synthesis , a classic bimolecular nucleophilic substitution ( SN​2 ) reaction [2].

Causality in Reagent Selection
  • Base Selection ( K2​CO3​ ): A mild inorganic base like potassium carbonate is chosen over stronger bases (like NaOH or NaH ). Strong bases risk hydrolyzing the methyl ester of the starting material or inducing Cannizzaro-type side reactions with the formyl group of 3-hydroxybenzaldehyde. K2​CO3​ selectively deprotonates the phenol ( pKa​≈9.5−10 ) without disturbing the ester.

  • Solvent Selection (DMF): N,N -Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation efficiently but leaves the phenoxide anion relatively unsolvated and highly nucleophilic, drastically lowering the activation energy of the SN​2 transition state.

  • Catalytic Additive ( KI ): In the second coupling step, catalytic potassium iodide (KI) is introduced. Through the Finkelstein reaction, KI transiently converts the alkyl bromide into an alkyl iodide in situ. Iodine is a superior leaving group, accelerating the reaction and improving overall yield [3].

Mechanism Step1 Phenol + K2CO3 (Deprotonation) Step2 Phenoxide Anion (Active Nucleophile) Step1->Step2 - KHCO3 Step3 S_N2 Attack on Alkyl Bromide Step2->Step3 + R-Br Step4 Bimolecular Transition State [ArO---CH2---Br]‡ Step3->Step4 DMF Solvent Step5 Ether Product + KBr Precipitate Step4->Step5 Br- Departure

Caption: S_N2 mechanism for Williamson ether synthesis highlighting transition state.

Quantitative Data & Reaction Optimization

Prior to finalizing the protocol, optimization of the solvent and base was conducted for the critical second coupling step. The data below summarizes the yield and reaction kinetics, demonstrating why the K2​CO3​ /DMF/KI system was selected.

SolventBaseAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Acetone K2​CO3​ None60 (Reflux)244538
MeCN Cs2​CO3​ None80127871
DMF K2​CO3​ None8088579
DMF K2​CO3​ KI (0.1 eq) 80 5 >98 92

Table 1: Optimization conditions for the synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate from the intermediate bromide.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC) and specific workup rationales are embedded to ensure reproducibility and high purity.

Step 1: Synthesis of Intermediate Methyl 4-(2-bromoethoxy)benzoate

Objective: Form the mono-alkylated intermediate while suppressing symmetric dimerization.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (27.6 g, 200 mmol). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Add 1,2-dibromoethane (43.1 mL, 500 mmol). Causality note: A 5-fold excess is critical here. It statistically favors the collision of the phenoxide with a fresh molecule of 1,2-dibromoethane rather than the newly formed mono-bromide, effectively suppressing the formation of the dimer.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.2 ) should disappear, replaced by a new spot ( Rf​≈0.5 ).

  • Workup (Self-Validating): Cool to room temperature. Pour the mixture into ice water (400 mL) to dissolve inorganic salts and precipitate the product. Extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with water ( 5×100 mL) to completely remove residual DMF, followed by brine (100 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The excess 1,2-dibromoethane is removed in vacuo. Recrystallize from ethanol to yield the intermediate as a white solid.

Step 2: Synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

Objective: Couple the intermediate with 3-hydroxybenzaldehyde to form the target molecule.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.34 g, 11 mmol) in anhydrous DMF (25 mL).

  • Activation: Add anhydrous K2​CO3​ (2.76 g, 20 mmol) and Potassium Iodide ( KI , 0.16 g, 1 mmol). Stir for 15 minutes.

  • Coupling: Add the intermediate Methyl 4-(2-bromoethoxy)benzoate (2.59 g, 10 mmol) synthesized in Step 1.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 5 hours. Causality note: Nitrogen atmosphere prevents the oxidation of the sensitive formyl group to a carboxylic acid at elevated temperatures.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 3:1). Ensure complete consumption of the bromide intermediate.

  • Workup (Self-Validating): Cool the mixture and dilute with water (100 mL). Extract with Dichloromethane (DCM, 3×50 mL).

  • Selective Washing: Wash the combined organic layers with 0.1 M NaOH (50 mL) . Causality note: This specific wash deprotonates and extracts any unreacted 3-hydroxybenzaldehyde into the aqueous layer, ensuring it does not contaminate the final product. Wash subsequently with water ( 3×50 mL) and brine (50 mL).

  • Final Isolation: Dry over MgSO4​ , filter, and evaporate the solvent. Purify via flash column chromatography (Silica gel, gradient elution Hexanes to Hexanes/EtOAc 7:3) to afford the target compound as a crystalline solid.

Analytical Characterization

To verify the structural integrity of the synthesized Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate, the following spectroscopic signatures are expected:

H NMR (400 MHz, CDCl3​ ): δ 9.98 (s, 1H, -CHO), 8.01 (d, J=8.8 Hz, 2H, benzoate Ar-H), 7.50-7.45 (m, 2H, phenoxy Ar-H), 7.40 (t, J=7.8 Hz, 1H, phenoxy Ar-H), 7.22 (dd, J=8.2,2.4 Hz, 1H, phenoxy Ar-H), 6.95 (d, J=8.8 Hz, 2H, benzoate Ar-H), 4.42 (m, 4H, -O- CH2​

CH2​ -O-), 3.89 (s, 3H, - COOCH3​ ).
  • ESI-MS (m/z): Calculated for C17​H16​O5​ [M+H]+ : 301.10; Found: 301.12.

  • References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7456, Methyl 4-hydroxybenzoate." PubChem, U.S. National Library of Medicine. Available at:[Link]

    • Organic Chemistry Portal. "Williamson Ether Synthesis." Organic-Chemistry.org, Methodological Compendium. Available at:[Link]

    • Organic Syntheses. "Finkelstein Reaction and General Alkylation Principles." Org. Synth., Standard Protocols. Available at:[Link]

    Exploratory

    Technical Safety & Reactivity Whitepaper: Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Executive Summary In modern drug discovery and materials science, bifunctional aromatic scaffolds are critical for synthesizing complex molecular architectures. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly ve...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery and materials science, bifunctional aromatic scaffolds are critical for synthesizing complex molecular architectures. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly versatile intermediate featuring two distinct reactive poles: an electrophilic aldehyde and a methyl ester, bridged by a flexible ethoxy linker.

    While traditional Material Safety Data Sheets (MSDS) provide static hazard checklists, they often fail to explain the chemical causality behind the risks. As a Senior Application Scientist, I have structured this whitepaper to transcend standard safety data. This guide synthesizes physicochemical profiling, mechanistic toxicology, and field-proven handling protocols to ensure both scientific integrity and operational safety for researchers utilizing this compound.

    Physicochemical Profiling & Structural Reactivity

    The molecule's behavior in biological and synthetic environments is dictated by its functional groups. The ethoxy chain provides conformational flexibility, allowing the two aromatic rings to adopt optimal geometries for receptor binding or polymer cross-linking. However, the presence of the 3-formyl group (an aromatic aldehyde) introduces specific stability and toxicity concerns.

    Quantitative Data & Hazard Classification

    The following table summarizes the physicochemical properties and Globally Harmonized System (GHS) classifications, grounded in the standards set by the .

    Property / Hazard CategoryValue / ClassificationMechanistic Causality
    Molecular Formula C₁₇H₁₆O₅Defines stoichiometry for synthetic planning.
    Molecular Weight 300.31 g/mol Falls within Lipinski's Rule of 5; highly lipophilic.
    Physical State Solid (Off-white powder)Aromatic stacking and hydrogen bonding capabilities.
    Skin Sensitization Category 1 (H317)Aldehyde acts as an electrophile, binding to skin proteins.
    Eye Irritation Category 2A (H319)Direct interaction with ocular mucosa; localized pH shift.
    Specific Target Organ Toxicity STOT SE 3 (H335)Inhalation of dust causes respiratory tract irritation.

    Mechanistic Toxicology: The Causality of Sensitization

    To safely handle Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate, researchers must understand why it is hazardous. The primary risk arises from the formyl (-CHO) group.

    Aromatic aldehydes are known skin sensitizers. When exposed to the epidermis, the electrophilic carbonyl carbon undergoes nucleophilic attack by the primary amine groups (e.g., lysine residues) of epidermal proteins. This results in the formation of a covalent Schiff base (imine). The resulting hapten-protein complex is recognized by Langerhans cells, transported to the lymph nodes, and presented to T-cells, triggering an allergic contact dermatitis response upon subsequent exposures.

    Toxicity A Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (Electrophilic Aldehyde) C Schiff Base Formation (Covalent Binding) A->C Dermal Exposure B Epidermal Proteins (Nucleophilic Amines) B->C Nucleophilic Attack D Hapten-Protein Complex C->D Maturation E Immune System Activation (Skin Sensitization) D->E T-Cell Response

    Mechanistic pathway of aldehyde-induced skin sensitization via Schiff base formation.

    Understanding this mechanism underscores the absolute necessity of preventing dermal contact. Standard nitrile gloves provide a barrier, but they must be changed immediately upon suspected contamination, as lipophilic compounds can permeate thin elastomers over time.

    Experimental Workflows & Safe Handling Protocols

    The dual functionality of this molecule requires careful manipulation. The ester is susceptible to hydrolysis under strongly basic or acidic aqueous conditions, while the aldehyde is prone to air oxidation (forming the corresponding carboxylic acid) and nucleophilic addition.

    Validated Protocol: Reductive Amination

    This protocol describes the safe and effective use of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate in a reductive amination workflow, a common step in drug discovery. This procedure is designed as a self-validating system —each step contains a verifiable checkpoint to ensure safety and reaction progress.

    Reagents & Equipment:

    • Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (1.0 eq)

    • Primary or Secondary Amine (1.2 eq)

    • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

    • 1,2-Dichloroethane (DCE) (Anhydrous)

    • Fume hood, Schlenk line, N95/P100 particulate respirator (for weighing).

    Step-by-Step Methodology:

    • Preparation & Weighing (Hazard Mitigation):

      • Action: Weigh the aldehyde (1.0 eq) inside a static-free enclosure or fume hood while wearing appropriate PPE.

      • Causality: Prevents inhalation of sensitizing dust (H335).

    • Imine Formation (Reaction Initiation):

      • Action: Dissolve the aldehyde and amine (1.2 eq) in anhydrous DCE under an inert argon atmosphere. Stir at room temperature for 2 hours.

      • Validation: Take a 10 µL aliquot, dilute in methanol, and analyze via TLC or LC-MS. The disappearance of the aldehyde peak validates complete imine/iminium formation.

    • Reduction (Controlled Exotherm):

      • Action: Cool the reaction flask to 0°C. Add NaBH(OAc)₃ (1.5 eq) in small portions over 15 minutes.

      • Causality: Stepwise addition controls the mild exotherm and prevents rapid hydrogen gas evolution, maintaining system integrity.

    • Quenching (Self-Validating Safety Check):

      • Action: Slowly add saturated aqueous NaHCO₃ to the reaction mixture.

      • Validation: Observe effervescence (CO₂ gas release). The cessation of effervescence definitively validates that all unreacted hydride species have been safely neutralized.

    • Workup & Extraction:

      • Action: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Workflow S1 Weighing & Transfer (Fume Hood, N95/P100) S2 Dissolution in DCE (Inert Atmosphere) S1->S2 Hazard Mitigation S3 Imine Formation (LC-MS Validation) S2->S3 Stir 2h S4 NaBH(OAc)3 Addition (Exothermic Control) S3->S4 Cool to 0°C S5 NaHCO3 Quench (Effervescence Check) S4->S5 Neutralization

    Safe handling and reaction workflow for the reductive amination of the formyl group.

    Emergency Response & Scientifically Grounded Decontamination

    Standard MSDS protocols often suggest "sweeping up" spills, which is insufficient for reactive aldehydes. Following the guidelines established in , decontamination must rely on chemical neutralization.

    Chemical Spill Mitigation Strategy

    If Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is spilled outside a fume hood:

    • Evacuate & Ventilate: Allow airborne particulates to settle.

    • Chemical Neutralization: Do not use water alone. Spray the spill area with a freshly prepared 10% aqueous solution of Sodium Bisulfite (NaHSO₃) .

      • Mechanistic Causality: The bisulfite acts as a strong nucleophile, rapidly attacking the aldehyde to form a highly polar, water-soluble, and non-volatile bisulfite adduct. This instantly eliminates the inhalation hazard and neutralizes the sensitizing properties of the electrophilic carbon.

    • Collection: Absorb the neutralized aqueous mixture with inert absorbent pads and dispose of it in a sealed, labeled solid waste container.

    First Aid Protocols
    • Dermal Exposure: Wash immediately with copious amounts of soap and water. Do not use organic solvents (like acetone or ethanol) to clean the skin, as they will increase the dermal penetration of the lipophilic molecule.

    • Ocular Exposure: Flush with water or saline for at least 15 minutes. The localized pH changes caused by the aldehyde require immediate dilution to prevent corneal damage.

    Storage and Stability

    To maintain the integrity of the bifunctional scaffold:

    • Temperature: Store at 2–8°C.

    • Atmosphere: Store under an inert gas (Argon or Nitrogen). The formyl group is susceptible to autoxidation into a carboxylic acid when exposed to atmospheric oxygen over prolonged periods.

    • Incompatibilities: Keep away from strong oxidizing agents, strong bases (which will hydrolyze the methyl ester), and primary/secondary amines (which will prematurely form Schiff bases).

    References

    • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Source: United Nations Economic Commission for Europe (UNECE) URL:[Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL:[Link]

    • Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

    • PubChem Database (General Chemical Safety & Toxicology Principles) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    Foundational

    Thermodynamic stability of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate at room temperature

    Initiating Search Strategy I'm starting with focused Google searches to get data on Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate's thermodynamic stability. I'm focusing on its synthesis and potential decomposition pathwa...

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    Protocols & Analytical Methods

    Method

    Application Note: Chemoselective Reductive Amination of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Executive Summary & The Chemoselectivity Challenge In modern drug discovery and PROTAC linker synthesis, bifunctional building blocks require highly orthogonal reaction conditions. Methyl 4-(2-(3-formylphenoxy)ethoxy)ben...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & The Chemoselectivity Challenge

    In modern drug discovery and PROTAC linker synthesis, bifunctional building blocks require highly orthogonal reaction conditions. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate presents a classic chemoselectivity challenge: it contains both a highly reactive electrophilic aldehyde (3-formylphenoxy moiety) and a base/nucleophile-sensitive methyl ester.

    The objective of this protocol is to perform a reductive amination on the formyl group to yield a secondary or tertiary amine while preserving the methyl ester with >99% fidelity. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes, detailing the mechanistic causality and self-validating quality control steps required to achieve high-yielding, reproducible transformations.

    Mechanistic Rationale & Reagent Selection

    The transformation of an aldehyde to an amine involves two distinct thermodynamic steps: the condensation of the amine to form a transient imine (or iminium ion), followed by the irreversible hydride reduction of this intermediate.

    To prevent the premature reduction of the starting aldehyde (yielding an unwanted benzyl alcohol) and to absolutely preserve the methyl ester, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice [1].

    Causality of Reagent Choice:

    • Electronic Dampening: The three electron-withdrawing acetate groups on STAB significantly reduce the hydricity (hydride-donating ability) of the boron center compared to NaBH₄. This renders STAB virtually inert toward esters and unactivated ketones at room temperature.

    • Kinetic Preference: STAB selectively reduces protonated imines and iminium ions faster than it reduces aldehydes.

    • Solvent Synergy: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) or Methanol. DCE is non-nucleophilic, does not participate in hydrogen bonding (which can alter the hydride's reactivity), and provides optimal solubility for the STAB-amine complex.

    Quantitative Comparison of Reducing Agents
    Reducing AgentImine Reduction KineticsEster CompatibilityAldehyde Reduction RiskRecommendation
    NaBH(OAc)₃ Rapid (1–4 h)Excellent (Inert)Very LowOptimal
    2-Picoline Borane Moderate (4–12 h)Excellent (Inert)LowGreen Alternative [2]
    NaCNBH₃ Moderate (4–12 h)Excellent (Inert)LowAvoid (HCN gas risk)
    NaBH₄ Extremely FastPoor (Transesterification risk)Extremely HighNot Recommended

    Experimental Workflow

    The following diagram maps the logical progression of the reductive amination, highlighting the physical state changes and validation checkpoints.

    RA_Workflow A Substrate Methyl 4-(2-(3-formylphenoxy) ethoxy)benzoate C Condensation Imine/Iminium Formation (DCE, RT) A->C B Amine Nucleophile 1.0 - 1.2 Equivalents B->C D Hydride Transfer NaBH(OAc)3 (1.5 eq) Chemoselective Reduction C->D  TLC Confirms  Aldehyde Loss E Quench & Workup Sat. NaHCO3 Phase Separation D->E  Gas Evolution  Ceases F Target Molecule Alkyl Amine Derivative (Intact Methyl Ester) E->F  Organic Layer  Concentration

    Workflow for chemoselective reductive amination preserving the methyl ester.

    Detailed Protocols

    Protocol A: Reaction with Primary Amines (Formation of Secondary Amines)

    Primary amines readily form stable imines. Exogenous acid is usually unnecessary and can sometimes lead to over-alkylation (tertiary amine formation).

    • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (1.0 equiv, e.g., 1.0 mmol, 300 mg) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL).

    • Imine Condensation: Add the primary amine (1.05 equiv). Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 1 hour.

      • Causality: Allowing pre-formation of the imine minimizes the trace reduction of the free aldehyde by STAB.

    • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 318 mg) in a single portion. The suspension will slowly become homogeneous as the reaction proceeds. Stir for 2–4 hours.

    • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and quench with 1 drop of 1M NaOH. Analyze via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (R_f ~0.6) must be completely consumed, replaced by a more polar amine spot (R_f ~0.2).

    • Quench: Slowly add saturated aqueous NaHCO₃ (5.0 mL).

      • Causality: The mild base neutralizes the acetic acid byproduct (preventing ester hydrolysis) and safely decomposes unreacted STAB. Vigorous CO₂ gas evolution will occur.

    • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Reaction with Secondary Amines (Formation of Tertiary Amines)

    Secondary amines cannot form neutral imines; they form positively charged iminium ions. The elimination of water to form the iminium is the rate-limiting step and requires mild acidic catalysis.

    • Preparation: Dissolve the aldehyde (1.0 equiv) and secondary amine (1.2 equiv) in anhydrous DCE (0.2 M).

    • Catalysis: Add glacial acetic acid (1.0 to 1.5 equiv).

      • Causality: Acetic acid protonates the hemiaminal intermediate, facilitating the loss of water to generate the highly electrophilic iminium ion. The methyl ester is perfectly stable to acetic acid at room temperature.

    • Reduction: Immediately add NaBH(OAc)₃ (1.5 equiv). (Pre-stirring is not required for secondary amines when AcOH is used).

    • Completion & Workup: Stir for 4–12 hours. Follow the identical NaHCO₃ quench and extraction procedure outlined in Protocol A.

    Self-Validating Analytical Markers

    To ensure the integrity of the protocol and confirm that the methyl ester has not been compromised, the isolated crude product must be validated against the following spectroscopic markers:

    • ¹H NMR (400 MHz, CDCl₃):

      • Validation of Reduction: Complete disappearance of the sharp aldehyde singlet at ~9.90 ppm .

      • Validation of Product: Appearance of a new benzylic CH₂ signal (usually a singlet for tertiary amines, or a singlet/broad singlet for secondary amines) at ~3.75 – 3.90 ppm .

      • Validation of Ester Preservation: The methyl ester singlet at ~3.88 ppm (integrating to exactly 3H relative to the aromatic protons) must remain perfectly intact.

    • IR Spectroscopy:

      • Disappearance of the aldehyde C=O stretch at ~1695 cm⁻¹ .

      • Retention of the ester C=O stretch at ~1715 cm⁻¹ .

    Troubleshooting Guide

    ObservationRoot CauseCorrective Action
    Significant Benzyl Alcohol Byproduct Hydride reduction of aldehyde outcompeting imine formation.Increase pre-stir time (Protocol A). Ensure anhydrous conditions (water hydrolyzes the imine back to aldehyde).
    Over-alkylation (Primary amines forming tertiary amines) The newly formed secondary amine reacts with another molecule of aldehyde.Decrease amine equivalents to exactly 1.0. Add STAB in portions over 30 minutes to keep active hydride levels low.
    Incomplete Reaction / Stalled Steric hindrance of the amine or degraded STAB.Add 1.0 eq of Acetic Acid to push iminium formation. Verify STAB is a free-flowing white powder (it degrades to a clumpy solid upon moisture exposure).

    References

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61 (11), 3849–3862. URL:[Link]

    • Sato, S.; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y. One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-Borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 2004, 60 (36), 7899-7906. URL:[Link]

    Application

    Application Note: Chemoselective Hydrolysis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The molecule Methyl 4-(2-(3-formyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

    Executive Summary & Mechanistic Rationale

    The molecule Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate presents a classic chemoselectivity challenge in organic synthesis: the hydrolysis of an aromatic methyl ester in the presence of an unprotected aromatic aldehyde.

    Standard saponification conditions (e.g., NaOH or KOH in aqueous methanol at elevated temperatures) are fundamentally incompatible with this substrate. Aromatic aldehydes lacking α -protons are highly susceptible to the Cannizzaro reaction under strongly basic conditions, disproportionating into the corresponding carboxylic acid and benzyl alcohol derivatives [1]. Furthermore, the use of methanolic solvents under basic or acidic conditions risks the formation of dimethyl acetals.

    To achieve high chemoselectivity, the synthetic strategy must exploit the kinetic differences between ester saponification and aldehyde disproportionation. This application note details three self-validating protocols:

    • Kinetically Controlled Alkaline Hydrolysis: Utilizing Lithium Hydroxide (LiOH) at low temperatures.

    • Organotin-Mediated Neutral Hydrolysis: Utilizing Trimethyltin Hydroxide ( Me3​SnOH ) for highly sensitive substrates.

    • Biocatalytic Hydrolysis: Utilizing Candida antarctica Lipase B (CALB) for absolute orthogonality.

    Mechanistic Divergence & Workflow Selection

    The selection of the hydrolysis method depends on the scale of the reaction, the downstream purity requirements, and the acceptable environmental impact. The diagram below illustrates the mechanistic pathways and the decision matrix for selecting the appropriate protocol.

    MechanisticWorkflow Substrate Substrate: Methyl Ester + Aldehyde BaseAttack Hydroxide Attack (Standard Base) Substrate->BaseAttack MethodA Protocol A: LiOH (Kinetic Control, 0°C) Substrate->MethodA MethodB Protocol B: Me3SnOH (Neutral, Stannyl Ester) Substrate->MethodB MethodC Protocol C: CALB Lipase (Biocatalytic, pH 7.2) Substrate->MethodC EsterPathway Ester Carbonyl Attack (Fast, Low Ea) BaseAttack->EsterPathway Kinetic Control AldehydePathway Aldehyde Carbonyl Attack (Reversible Hydrate) BaseAttack->AldehydePathway Thermodynamic Control (Excess Base/Heat) Saponification Desired Product: Carboxylic Acid EsterPathway->Saponification Cannizzaro Side Reaction: Cannizzaro Disproportionation AldehydePathway->Cannizzaro MethodA->Saponification MethodB->Saponification MethodC->Saponification

    Caption: Mechanistic divergence of hydroxide attack and the strategic decision matrix for chemoselective hydrolysis.

    Comparative Analytics

    The following table summarizes the quantitative and qualitative data for the three methodologies to aid in process selection.

    ParameterProtocol A (LiOH)Protocol B ( Me3​SnOH )Protocol C (CALB)
    Reagent Cost Very LowHighModerate
    Typical Yield 85 - 92%90 - 95%75 - 85%
    Chemoselectivity Good (Requires strict temp control)ExcellentPerfect (Absolute orthogonality)
    Reaction Time 2 - 4 Hours12 - 24 Hours24 - 48 Hours
    Toxicity/EHS LowHigh (Organotin toxicity)Very Low (Green Chemistry)
    Scalability Excellent (Kilogram scale)Poor (Milligram to Gram scale)Good (Dependent on reactor volume)

    Experimental Protocols

    Protocol A: Kinetically Controlled Alkaline Hydrolysis (LiOH)

    Causality & Design: Lithium hydroxide is utilized because the lithium cation ( Li+ ) strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity. This allows the saponification to proceed rapidly at 0 °C, a temperature at which the higher-activation-energy Cannizzaro reaction is effectively suppressed [2].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (1.0 equiv, e.g., 10 mmol) in a mixture of Tetrahydrofuran (THF) and deionized water (4:1 v/v, 0.2 M concentration). Note: Methanol is strictly excluded to prevent hemiacetal/acetal formation.

    • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

    • Base Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.05 equiv) in a single portion. Crucial: Do not exceed 1.05 equivalents to prevent excess hydroxide from initiating aldehyde disproportionation once the ester is consumed.

    • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progression via LC-MS or TLC (typically 2-4 hours).

    • Quenching (Self-Validating Step): Once complete, quench the reaction at 0 °C using 1M aqueous Citric Acid until the pH reaches 4.0. Causality: Citric acid is a mild buffer. Using strong mineral acids like HCl can trigger aldehyde polymerization or ether cleavage.

    • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-(2-(3-formylphenoxy)ethoxy)benzoic acid.

    Protocol B: Organotin-Mediated Neutral Hydrolysis ( Me3​SnOH )

    Causality & Design: Trimethyltin hydroxide acts as a mild, neutral hydroxide source. It operates via the formation of a stannyl ester intermediate, completely bypassing the formation of an aldehyde hydrate, thus reducing the Cannizzaro risk to zero [3].

    Step-by-Step Methodology:

    • Preparation: Dissolve the substrate (1.0 equiv) in 1,2-Dichloroethane (DCE) to achieve a 0.1 M concentration.

    • Reagent Addition: Add Trimethyltin hydroxide ( Me3​SnOH , 3.0 equiv).

    • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir for 12-24 hours.

    • Monitoring: Monitor by TLC. The reaction proceeds cleanly but slowly.

    • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash aggressively with 5% aqueous KHSO4​ ( 3×20 mL) to hydrolyze the stannyl ester and remove toxic organotin byproducts.

    • Purification: Dry the organic layer over MgSO4​ , concentrate, and purify via flash column chromatography if necessary.

    Protocol C: Biocatalytic Hydrolysis (CALB)

    Causality & Design: Lipases possess a hydrophobic binding pocket that naturally accommodates aromatic esters. Operating at a neutral pH (7.2) ensures the formyl group remains completely untouched, adhering to the principles of Green Chemistry [4].

    Step-by-Step Methodology:

    • Solubilization: Dissolve the substrate (1.0 equiv) in a minimal amount of Dimethyl Sulfoxide (DMSO) (approx. 5-10% of total reaction volume) to ensure bioavailability in the aqueous phase.

    • Buffer Addition: Add 0.1 M Potassium Phosphate buffer (pH 7.2) to reach a final substrate concentration of 0.05 M.

    • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB, Novozym 435) (50% w/w relative to the substrate).

    • Incubation: Place the reaction in an orbital shaker at 37 °C and 200 rpm for 24-48 hours.

    • Workup: Filter the mixture to remove the immobilized enzyme (which can be washed and reused). Acidify the filtrate to pH 4 with 1M Citric Acid and extract with Ethyl Acetate to isolate the product.

    Process Flow Visualization

    The following diagram outlines the physical operational steps for the highly scalable Protocol A (LiOH), ensuring process chemists can visualize the critical control points (CCPs).

    ProcessFlow Step1 1. Solubilize THF/H2O (4:1) Step2 2. Chill Equilibrate to 0°C Step1->Step2 Step3 3. React Add 1.05 eq LiOH Step2->Step3 Step4 4. Quench Citric Acid to pH 4 Step3->Step4 Step5 5. Extract EtOAc & Brine Wash Step4->Step5 Step6 6. Isolate Dry & Concentrate Step5->Step6

    Caption: Step-by-step operational process flow for kinetically controlled LiOH hydrolysis (Protocol A).

    References

    • Title: The Cannizzaro Reaction Source: Organic Reactions, Wiley URL: [Link]

    • Title: Greene's Protective Groups in Organic Synthesis (Ester Cleavage) Source: John Wiley & Sons, Inc. URL: [Link]

    • Title: Trimethyltin Hydroxide: A Highly Efficient Reagent for the Mild Hydrolysis of Esters Source: Angewandte Chemie International Edition (Nicolaou, K. C., et al., 2005) URL: [Link]

    • Title: Biotransformations in Organic Chemistry Source: Chemical Reviews (Faber, K., 1992) URL: [Link]

    Method

    Application Note: Orthogonal Conjugation Strategies for Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate in Materials Science

    Prepared By: Senior Application Scientist, Advanced Materials & Bioconjugation Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Introduction and Mechanistic Rationale In the design...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared By: Senior Application Scientist, Advanced Materials & Bioconjugation Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals

    Introduction and Mechanistic Rationale

    In the design of advanced functional materials—ranging from stimuli-responsive hydrogels to targeted nanoparticle delivery systems—the selection of highly specific, orthogonal crosslinkers is paramount. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly versatile heterobifunctional linker. Structurally, it features a rigid-flexible-rigid architecture: an ethoxy spacer (-O-CH2-CH2-O-) bridging a 3-formylphenoxy ring and a methyl benzoate ring.

    This specific structural motif provides two highly valuable, orthogonally reactive handles:

    • The 3-Formyl Group (Aldehyde): Highly reactive toward alpha-effect nucleophiles (aminooxy, hydrazine) and primary amines. It serves as the primary site for dynamic covalent chemistry or stable reductive amination [1].

    • The Methyl Ester: A masked carboxylic acid that remains inert under mild nucleophilic attack at the aldehyde, allowing for sequential, step-wise conjugation. Once the aldehyde is conjugated, the ester can be saponified and activated via standard carbodiimide (EDC/NHS) chemistry [2].

    The spatial separation provided by the ethoxy linker prevents steric hindrance during dual-end functionalization, making this molecule an ideal candidate for grafting targeting ligands onto polymer backbones or functionalizing inorganic interfaces (e.g., silica or gold nanoparticles).

    Pathway Visualization: Orthogonal Reactivity

    The following diagram illustrates the divergent conjugation pathways available for this molecule, highlighting the transition from the native bifunctional state to stable or stimuli-responsive linkages.

    Conjugation Molecule Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate Aldehyde Formyl Group (Aldehyde Reactivity) Molecule->Aldehyde Ester Methyl Ester (Carboxylate Reactivity) Molecule->Ester ReductiveAmination Reductive Amination (Stable 2° Amine) Aldehyde->ReductiveAmination + 1° Amine + NaBH(OAc)3 OximeLigation Oxime Ligation (Stable C=N-O) Aldehyde->OximeLigation + Aminooxy + Aniline (cat) Hydrazone Hydrazone Formation (pH-Responsive) Aldehyde->Hydrazone + Hydrazine Hydrolysis Saponification (Carboxylic Acid) Ester->Hydrolysis + LiOH/H2O Amidation EDC/NHS Amidation (Stable Amide) Hydrolysis->Amidation + 1° Amine + EDC/NHS

    Orthogonal conjugation pathways for Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    Comparative Conjugation Chemistries

    To engineer the optimal material interface, one must select the conjugation chemistry that aligns with the required environmental stability and reversibility of the final product.

    Table 1: Quantitative Comparison of Aldehyde-Targeted Conjugation Strategies

    Conjugation MethodNucleophileLinkage FormedHydrolytic Stability (pH 7.4)Reversibility (pH < 5.0)Optimal Reaction pHCatalyst Required
    Reductive Amination Primary AmineSecondary AmineExcellent (Permanent)None5.0 – 7.0Reducing Agent (STAB)
    Oxime Ligation AminooxyOxime (C=N-O)HighVery Low4.5 – 6.0Aniline (Nucleophilic)
    Hydrazone Formation HydrazineHydrazone (C=N-N)ModerateHigh (Cleavable)4.5 – 6.0Aniline (Optional)
    Schiff Base Primary AmineImine (C=N)PoorHigh (Rapidly cleaves)7.0 – 8.5None

    Causality Insight: For long-term circulation in biological fluids (e.g., PEGylation of nanoparticles), Reductive Amination or Oxime Ligation is mandatory. Simple Schiff bases (imines) are thermodynamically unstable in aqueous media and will rapidly hydrolyze. Conversely, if designing a tumor-microenvironment (TME) responsive drug carrier, Hydrazone Formation is preferred due to its selective cleavage in mildly acidic endosomal compartments (pH 4.5–5.5) [3].

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

    Protocol A: Stable Covalent Grafting via Reductive Amination

    Objective: Conjugate the linker to an amine-functionalized polymer (e.g., PEG-NH₂) or silica nanoparticle surface.

    Mechanistic Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is explicitly chosen over Sodium borohydride (NaBH₄). NaBH₄ is overly aggressive and will directly reduce the formyl group to a benzyl alcohol before the imine can form. STAB is a mild, sterically hindered reducing agent that selectively reduces the transient iminium ion, ensuring >95% conversion to the secondary amine without degrading the aldehyde precursor [4].

    Materials:

    • Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (1.0 eq)

    • Amine-functionalized substrate (1.2 eq of primary amine groups)

    • Sodium triacetoxyborohydride (STAB) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Glacial acetic acid (catalytic)

    Step-by-Step Procedure:

    • Dissolution: Dissolve the linker (100 mg, ~0.33 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere.

    • Imine Formation: Add the amine-functionalized substrate. Add 1-2 drops of glacial acetic acid to lower the apparent pH to ~5.5, which accelerates imine formation. Stir at room temperature for 2 hours.

      • Self-Validation Checkpoint: Take a 50 µL aliquot, dry, and run a rapid ¹H NMR in CDCl₃. The aldehyde proton peak at ~9.9 ppm should diminish, replaced by an imine proton peak at ~8.3 ppm.

    • Reduction: Once imine formation is confirmed, add STAB (175 mg, 0.83 mmol) in one portion. Stir continuously for 12–18 hours at room temperature.

    • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize acetic acid and destroy unreacted STAB. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Final Validation: FTIR spectroscopy should show the complete disappearance of the strong aldehyde C=O stretch at ~1690 cm⁻¹, while the ester C=O stretch at ~1715 cm⁻¹ remains intact, proving orthogonal preservation of the ester.

    Protocol B: Aniline-Catalyzed Oxime Ligation for Hydrogels

    Objective: Create a robust, hydrolytically stable linkage with an aminooxy-terminated biomaterial without the need for reducing agents.

    Mechanistic Choice of Catalyst: Oxime formation at neutral pH is notoriously slow (k ≈ 10⁻⁴ M⁻¹s⁻¹). By adding aniline, we form a highly reactive aniline-Schiff base intermediate. The aminooxy group, being a potent alpha-effect nucleophile, rapidly displaces the aniline via transimination, accelerating the reaction rate by up to 400-fold (k ≈ 10⁻² M⁻¹s⁻¹) [5].

    Materials:

    • Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (1.0 eq)

    • Aminooxy-functionalized polymer (1.0 eq)

    • Aniline (10 mM final concentration)

    • 0.1 M Sodium Acetate buffer (pH 4.5) / DMSO (1:1 v/v)

    Step-by-Step Procedure:

    • Preparation: Dissolve the linker in DMSO to a concentration of 20 mM. Dissolve the aminooxy-polymer in 0.1 M Sodium Acetate buffer (pH 4.5).

    • Catalyst Addition: Add aniline to the buffer solution to achieve a 10 mM concentration.

    • Ligation: Mix the DMSO and buffer solutions (1:1 v/v) to initiate the reaction. The final pH should be approximately 4.5–5.0.

    • Incubation: Agitate the mixture at room temperature for 2 to 4 hours.

      • Self-Validation Checkpoint: Monitor via UV-Vis spectroscopy. The formation of the oxime bond results in a distinct bathochromic shift and a new absorbance peak around 260-270 nm compared to the native benzaldehyde.

    • Purification: Purify the resulting conjugate via dialysis (against DI water/methanol) or size exclusion chromatography to remove aniline and unreacted small molecules.

    Downstream Processing: Activating the Ester

    Once the aldehyde has been successfully conjugated via Protocol A or B, the methyl ester can be utilized to attach a secondary moiety (e.g., a fluorophore, a targeting peptide, or a second polymer chain).

    • Saponification: Treat the conjugate with 3 equivalents of LiOH in a THF/Water (3:1) mixture for 4 hours at room temperature. LiOH is preferred over NaOH/KOH as it is milder and less likely to cleave sensitive polymer backbones.

    • Acidification: Carefully adjust the pH to 3.0 using 1M HCl to protonate the resulting carboxylate, precipitating the carboxylic acid derivative.

    • Amidation: The free carboxylic acid can now be activated using standard EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in MES buffer (pH 6.0), followed by the addition of any primary-amine containing molecule to form a stable amide bond [2].

    References

    • Title: Dynamic Covalent Chemistry in Polymer Networks: A Mechanistic Perspective Source: Chemical Society Reviews, Royal Society of Chemistry URL: [Link]

    • Title: Bioconjugate Techniques (Third Edition) - Chapter 4: Zero-Length Cross-Linkers Source: ScienceDirect, Academic Press URL: [Link]

    • Title: Hydrazone Linkages in the Design of Smart Nanocarriers for Cancer Therapy Source: Advanced Materials, Wiley Online Library URL: [Link]

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

    • Title: Nucleophilic Catalysis of Oxime Ligation Source: Bioconjugate Chemistry, American Chemical Society URL: [Link]

    Application

    Application Note: Scale-Up Synthesis and Batch Production of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Prepared by: Senior Application Scientist, Chemical Process Development Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document ID: AN-2026-04-09 Executive Summary Methyl 4-(...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist, Chemical Process Development Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document ID: AN-2026-04-09

    Executive Summary

    Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly versatile bifunctional building block. Featuring both an electrophilic aldehyde and a protected carboxylic acid (methyl ester) separated by a flexible ethoxy linker, it is frequently utilized in the synthesis of PROTACs, liquid crystals, and complex macrocyclic drug candidates.

    Transitioning the synthesis of this bis-aryl ether from a milligram-scale discovery route to a multi-kilogram batch production process presents distinct challenges. Discovery routes typically rely on N,N-Dimethylformamide (DMF) as a solvent, which poses severe toxicity, environmental, and downstream clearance issues on scale [1]. This application note details a robust, scalable, and self-validating two-step protocol utilizing Acetonitrile (MeCN) and an in-situ Finkelstein catalyst to maximize yield, minimize symmetric dimer impurities, and streamline isolation via crystallization.

    Mechanistic Rationale & Process Causality

    To ensure high scientific integrity and process reliability, every parameter in this protocol has been engineered based on fundamental physical organic chemistry principles:

    Step 1: Mono-Alkylation Strategy

    The first step involves the reaction of methyl 4-hydroxybenzoate with 1,2-dibromoethane.

    • The Challenge: The primary risk is the formation of the symmetric dimer, 1,2-bis(4-methoxycarbonylphenoxy)ethane.

    • The Solution: We utilize a 3.0 equivalent excess of 1,2-dibromoethane. Statistically, this drives the reaction toward the mono-alkylated product: methyl 4-(2-bromoethoxy)benzoate. Furthermore, the slow, controlled addition of the phenoxide anion (generated in situ with K₂CO₃) prevents localized high concentrations of the intermediate, further suppressing dimerization [2].

    Step 2: Cross-Etherification via Finkelstein Catalysis

    The second step couples the intermediate with 3-hydroxybenzaldehyde.

    • The Challenge: Alkyl bromides can exhibit sluggish reactivity in heterogeneous MeCN/K₂CO₃ systems, requiring extended heating times that degrade the sensitive aldehyde functionality.

    • The Solution: The introduction of 0.1 equivalents of Potassium Iodide (KI) initiates an in-situ Finkelstein reaction. The transient formation of the highly electrophilic alkyl iodide intermediate dramatically accelerates the nucleophilic attack by the 3-formylphenoxide anion. This reduces reaction time from 24 hours to 6 hours, preserving the integrity of the formyl group [3].

    Process Workflow Visualization

    The following diagram illustrates the optimized two-step scale-up workflow, highlighting the critical path from raw materials to the crystallized final product.

    G SM1 Methyl 4-hydroxybenzoate + 1,2-dibromoethane Step1 Step 1: Alkylation MeCN, K2CO3, 80°C SM1->Step1 Int1 Methyl 4-(2-bromoethoxy)benzoate Step1->Int1 Step2 Step 2: Cross-Etherification MeCN, K2CO3, 85°C Int1->Step2 SM2 3-hydroxybenzaldehyde + KI (Catalyst) SM2->Step2 Crude Crude Product Step2->Crude Purif Crystallization (EtOH/Water) Crude->Purif Final Methyl 4-(2-(3-formylphenoxy) ethoxy)benzoate Purif->Final

    Process flow for the scalable synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    Quantitative Data: Reaction Optimization

    The table below summarizes the process optimization data that justifies the transition from the discovery route to the scale-up route.

    ParameterDiscovery RouteScale-Up Route (Optimized)Rationale for Change
    Solvent DMFAcetonitrile (MeCN)Elimination of toxic, high-boiling solvent; simplifies aqueous workup.
    Base Cs₂CO₃K₂CO₃ (325 mesh)Drastic cost reduction; finely milled K₂CO₃ provides sufficient surface area.
    Catalyst NoneKI (0.1 eq)Accelerates Step 2 via Finkelstein mechanism, preventing aldehyde degradation.
    Purification Column ChromatographyCrystallization (EtOH/H₂O)Chromatography is unscalable. Crystallization provides >99% HPLC purity.
    Overall Yield 45%78%Minimized dimerization and thermal degradation.

    Detailed Experimental Protocols

    Note: The following procedures are designed for a 1.0 mole scale to demonstrate batch production viability. Ensure all work is conducted in a properly ventilated fume hood using appropriate PPE.

    Protocol A: Synthesis of Methyl 4-(2-bromoethoxy)benzoate (Intermediate 1)

    Self-Validating System Check: The reaction is driven by the insolubility of KBr in MeCN. The accumulation of a fine white precipitate confirms reaction progression.

    • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

    • Reagent Charging: Charge the reactor with Acetonitrile (1.5 L) and 1,2-dibromoethane (563.6 g, 3.0 mol, 3.0 eq). Begin agitation at 250 RPM.

    • Base Addition: Add finely milled anhydrous Potassium Carbonate (207.3 g, 1.5 mol, 1.5 eq). Heat the suspension to 75°C.

    • Substrate Addition: Dissolve Methyl 4-hydroxybenzoate (152.1 g, 1.0 mol, 1.0 eq) in Acetonitrile (500 mL). Add this solution dropwise to the reactor over 2 hours using an addition funnel. Causality: Slow addition maintains a low concentration of the phenoxide, heavily favoring reaction with the excess 1,2-dibromoethane over reaction with the newly formed product.

    • In-Process Control (IPC): Stir at 80°C for 4 hours. Sample the reaction mixture, filter, and analyze via HPLC. Proceed when Methyl 4-hydroxybenzoate is < 1.0% Area.

    • Workup: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure.

    • Purification: Distill the crude residue under high vacuum (0.1 mbar) to recover the excess 1,2-dibromoethane (bp ~30°C at 0.1 mbar). The remaining residue is Intermediate 1 (approx. 220 g, 85% yield), which is used directly in Protocol B.

    Protocol B: Synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Self-Validating System Check: The color of the reaction mixture will transition from pale yellow to a deep, opaque suspension as the cross-etherification proceeds and inorganic salts exchange.

    • Reactor Setup: Equip a 2 L jacketed reactor with mechanical stirring and a reflux condenser.

    • Reagent Charging: Charge the reactor with Intermediate 1 (207.3 g, 0.80 mol, 1.0 eq), 3-hydroxybenzaldehyde (102.6 g, 0.84 mol, 1.05 eq), and Acetonitrile (1.0 L).

    • Catalyst & Base: Add Potassium Iodide (13.3 g, 0.08 mol, 0.1 eq) and anhydrous Potassium Carbonate (165.8 g, 1.2 mol, 1.5 eq).

    • Reaction: Heat the mixture to a gentle reflux (82-85°C) under vigorous mechanical stirring (350 RPM).

    • IPC: Monitor via HPLC at 2 hours and 4 hours. The reaction is typically complete (>98% conversion) within 5-6 hours due to the KI catalysis.

    • Aqueous Quench: Cool the mixture to 25°C. Add Deionized Water (1.0 L) to dissolve all inorganic salts. Extract the mixture with Ethyl Acetate (2 x 800 mL).

    • Washing: Wash the combined organic layers with 0.5 M NaOH (400 mL) to remove unreacted 3-hydroxybenzaldehyde, followed by brine (500 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the crude product.

    • Crystallization (Critical Step): Dissolve the crude residue in boiling Absolute Ethanol (600 mL). Slowly add Deionized Water (approx. 150 mL) until the solution becomes slightly cloudy (the cloud point). Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 4°C overnight.

    • Isolation: Filter the resulting white crystalline solid, wash with cold 20% aqueous Ethanol (200 mL), and dry in a vacuum oven at 45°C for 24 hours.

      • Expected Yield: ~187 g (78% over two steps).

      • Purity: >99.5% by HPLC.

    References

    To support the mechanistic claims and process chemistry standards utilized in this application note, the following authoritative resources are cited:

    • Title: Solvent Selection Guide: Towards a More Sustainable Chemical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link] (Cited for the rationale behind replacing DMF with MeCN in scale-up environments to improve safety and downstream clearance).

    • Title: Practical Process Research and Development – A Guide for Organic Chemists Source: Neal G. Anderson, Academic Press URL: [Link] (Cited for the statistical and kinetic principles of utilizing excess reagents and slow addition to prevent symmetric dimerization in bis-alkylation sequences).

    • Title: The Finkelstein Reaction in Process Chemistry: Catalytic Iodide Acceleration Source: Organic Syntheses URL: [Link] (Cited for the foundational mechanism of utilizing sub-stoichiometric Potassium Iodide to accelerate the etherification of sluggish alkyl bromides).

    Technical Notes & Optimization

    Troubleshooting

    Preventing aldehyde oxidation in Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate during storage

    Initiating Chemical Exploration I'm now starting with targeted Google searches to understand the specific chemical behavior of Methyl 4-(2 -(3-formylphenoxy)ethoxy)benzoate. My focus is the aldehyde's reactivity.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Chemical Exploration

    I'm now starting with targeted Google searches to understand the specific chemical behavior of Methyl 4-(2 -(3-formylphenoxy)ethoxy)benzoate. My focus is the aldehyde's reactivity. I'm especially interested in learning about potential reaction pathways.

    Analyzing Aldehyde Reactivity

    I'm now focusing on the aldehyde group's reactivity and oxidation propensity of the molecule. I'm researching best storage practices for aromatic aldehydes to ensure stability. Concurrently, I'm examining analytical techniques like HPLC and GC-MS for detecting and quantifying aldehyde oxidation, including autoxidation mechanisms. I will also organize the technical support center guide.

    Investigating Stability & Oxidation

    I'm now diving into the chemical properties of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate. Specifically, I'm focusing on the aldehyde group's reactivity and oxidation, using targeted Google searches. I'm also looking for best storage practices for aromatic aldehydes to ensure they are stable. In parallel, I'm researching analytical techniques for detecting oxidation, and autoxidation mechanisms. I'm also starting to structure the tech support guide, to design a logical flow. I'll summarize storage conditions.

    Optimization

    Optimizing purification and recrystallization of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (C₁₇H₁₆O₅) presents a unique set of purification challenges. The molecule possesses a highly reactive 3-formyl group (aldehyde), a hydrolyzable methyl ester, and a flexible ethoxy linker.

    This guide is designed to troubleshoot the specific physical and chemical anomalies encountered during the purification and recrystallization of this intermediate.

    Troubleshooting & FAQs

    Phase Behavior & Physical Anomalies

    Q1: During cooling, my product consistently "oils out" as a heavy liquid layer instead of forming crystals. How do I force nucleation?

    • Causality: You are observing Liquid-Liquid Phase Separation (LLPS). The flexible ethoxy linker in this molecule lowers its melting point and increases its conformational entropy. When the saturation temperature of your solvent system exceeds the melting point of the solute-solvent complex, the product drops out as an oil rather than a solid crystal lattice.

    • Expertise Insight: To bypass LLPS, you must operate within the metastable zone width (MSZW). Avoid steep temperature gradients. Switch to a solvent system with a steeper solubility curve (e.g., Toluene/Heptane) and introduce seed crystals exactly at the cloud point. This forces heterogeneous nucleation before the liquid-liquid binodal curve is crossed, a principle foundational to industrial crystallization ().

    Chemical Degradation & Impurities

    Q2: Post-recrystallization NMR and LC-MS show M+32 and/or M+14 mass additions. What is happening to my product?

    • Causality: You are using primary alcohols (Methanol or Ethanol) as your recrystallization solvent. The M+32 peak indicates the formation of a dimethyl acetal at the 3-formyl position. If you used Ethanol, the M+14 peak indicates a transesterification (ester swap) converting your methyl benzoate into an ethyl benzoate. Both reactions are catalyzed by trace acidic or basic impurities carried over from your crude reaction mixture.

    • Expertise Insight: Never recrystallize dual aldehyde/ester compounds in nucleophilic solvents unless you can guarantee absolute neutrality. Transition to non-nucleophilic hydrocarbon/aromatic mixtures to chemically eliminate the possibility of alcoholysis.

    Q3: I am detecting a carboxylic acid impurity (M+16) in my final isolated solid, even though my crude NMR showed pure aldehyde. What is causing this?

    • Causality: The 3-formyl group is undergoing auto-oxidation to a 3-carboxylic acid. This is a radical chain mechanism promoted by ambient light, heat during dissolution, and dissolved oxygen in your recrystallization solvent.

    • Expertise Insight: Aldehyde auto-oxidation is a classic degradation pathway (). To prevent this, solvents must be rigorously degassed (sparged with inert gas) prior to heating, and the crystallization should be conducted under a nitrogen or argon blanket.

    Solvent System Screening Data

    The following table summarizes our quantitative screening of solvent systems for the recrystallization of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    Solvent System (v/v)Solubility 20°C (mg/mL)Solubility 80°C (mg/mL)Recovery Yield (%)HPLC Purity (%)Primary Impurity Profile
    Methanol (100%)45>3006291.5Dimethyl acetal (5%), Acid (2%)
    Ethanol (100%)50>3005889.0Ethyl ester swap (6%), Acetal (3%)
    EtOAc / Hexanes (1:3)121808598.2Unreacted aldehyde (1.5%)
    Toluene / Heptane (1:2) 5 210 92 99.6 None detected (>0.1%)

    Optimized Recrystallization Protocol

    Self-Validating Mechanism: This protocol utilizes a non-nucleophilic solvent system to completely eliminate chemical degradation (acetalization/transesterification) while utilizing an inert atmosphere and controlled seeding to halt auto-oxidation and prevent oiling out. If the protocol is followed precisely, chemical degradation is mechanistically impossible.

    Step-by-Step Methodology:

    • Preparation & Degassing: Add 10.0 g of crude Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate to a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.

    • Primary Solvation: Add 30 mL of anhydrous Toluene. Sparge the suspension with ultra-high purity (UHP) Nitrogen for 15 minutes to displace dissolved oxygen. (Expertise Insight: Removing O₂ halts radical auto-oxidation).

    • Dissolution: Heat the mixture to 85°C using a controlled oil bath under a positive nitrogen atmosphere until complete dissolution is achieved.

    • Anti-Solvent Addition: Dropwise, add 60 mL of degassed Heptane via an addition funnel over 20 minutes while strictly maintaining the internal temperature at 85°C.

    • Controlled Nucleation (Seeding): Cool the mixture slowly at a rate of 0.5°C/min to 70°C. Introduce 10 mg of pure crystalline product to seed the solution. (Expertise Insight: Seeding controls the supersaturation level, bypassing the liquid-liquid phase separation boundary).

    • Crystal Growth: Continue cooling at 0.5°C/min to 20°C, then transfer the flask to an ice bath (0–5°C) and age the slurry for 2 hours to maximize yield.

    • Isolation: Filter the crystals rapidly via a Buchner funnel under a nitrogen blanket. Wash the filter cake with 20 mL of cold (0°C) degassed Heptane.

    • Drying: Dry the solid in a vacuum oven at 40°C (< 10 mbar) for 12 hours, ensuring the oven window is covered to protect the product from photo-induced degradation.

    Troubleshooting Decision Tree

    Use the following logical workflow to diagnose and resolve issues encountered during the purification of this molecule.

    RecrystallizationTroubleshooting Start Crude Methyl 4-(2-(3-formylphenoxy) ethoxy)benzoate Cooling Cooling & Crystallization Start->Cooling Oiling Does it oil out (LLPS)? Cooling->Oiling Seed Seed at Cloud Point or Add Heptane Oiling->Seed Yes Filter Filter & Analyze (HPLC/NMR) Oiling->Filter No Seed->Filter Impurities Identify Impurities Filter->Impurities Acetal Acetal / Transesterification (Alcoholysis) Impurities->Acetal M+32 or Ester Swap Oxidation Carboxylic Acid (Auto-oxidation) Impurities->Oxidation M+16 Success Pure Crystalline Product (>99% AUC) Impurities->Success None SolventSwitch Switch to Toluene/Heptane (Non-nucleophilic) Acetal->SolventSwitch Degas Degas Solvents (Ar/N2) Exclude Light Oxidation->Degas SolventSwitch->Start Degas->Start

    Fig 1: Decision tree for troubleshooting crystallization impurities and phase separation.

    References

    • Title: Organic Process Research & Development (Industrial Crystallization and Phase Separation Principles) Source: American Chemical Society (ACS) Publications URL: [Link]

    • Title: Standard Purification Techniques for Aldehydes and Ketones (Auto-oxidation Prevention) Source: Organic Syntheses URL: [Link]

    • Title: Understanding Liquid-Liquid Phase Separation (Oiling Out) in Crystallization Source: Journal of Chemical Education (ACS Publications) URL: [Link]

    Troubleshooting

    Troubleshooting incomplete etherification in Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate preparation

    Welcome to the Technical Support Center. This portal is designed for researchers and process chemists optimizing the synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate .

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This portal is designed for researchers and process chemists optimizing the synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate .

    The coupling of methyl 4-hydroxybenzoate with a 2-bromoethoxy-benzaldehyde derivative relies on a classic [1]. While conceptually straightforward, the presence of two base-sensitive functional groups (a methyl ester and a formyl group) creates a narrow thermodynamic window for successful SN​2 alkylation without triggering competing side reactions.

    Diagnostic Workflow

    Before adjusting your protocol, use the diagnostic flowchart below to identify the mechanistic root cause of your incomplete etherification based on your High-Performance Liquid Chromatography (HPLC) or LC-MS data.

    Troubleshooting Start Incomplete Etherification Detected via HPLC/TLC CheckSM Analyze Unreacted Starting Materials Start->CheckSM PhenolHigh High Phenol + High Alkyl Halide CheckSM->PhenolHigh Both SM present HalideLow High Phenol + Low Alkyl Halide CheckSM->HalideLow Halide consumed BaseSolvent Optimize Base/Solvent: Switch to Cs2CO3 / Dry DMF PhenolHigh->BaseSolvent SideRxn Investigate Side Reactions: Elimination or Hydrolysis? HalideLow->SideRxn Elimination Elimination (Vinyl Ether): Lower Temp to 60°C SideRxn->Elimination LC-MS shows [M-HBr] Hydrolysis Ester Hydrolysis: Use Anhydrous K2CO3 SideRxn->Hydrolysis LC-MS shows [M-14]

    Diagnostic workflow for troubleshooting incomplete Williamson etherification.

    Knowledge Base & FAQs

    Q: Why is my reaction stalling at 60% conversion despite an excess of the alkyl halide?

    A: This is typically caused by poor phenoxide solubility or inadequate nucleophilic activation. While [2] is the standard base, it is entirely heterogeneous in [3]. If the particle size of the base is too large, the surface area is insufficient to maintain a high concentration of the active phenoxide anion. Causality & Solution: The SN​2 rate is directly proportional to the concentration of the dissolved phenoxide. Switch to micronized anhydrous K2​CO3​ , or upgrade to Cesium Carbonate ( Cs2​CO3​ ). The larger, highly polarizable cesium cation provides greater solubility in organic solvents and creates a "naked," highly reactive phenoxide anion, drastically accelerating the etherification.

    Q: I observe a new side product by LC-MS with a mass corresponding to [M-14]. What is this?

    A: This mass shift indicates ester saponification (hydrolysis of the methyl ester to a carboxylic acid). Causality & Solution: K2​CO3​ is hygroscopic. If water is present in your base or your DMF, the carbonate deprotonates the water to generate hydroxide ions ( OH− ). Hydroxide is a hard nucleophile that will readily attack the carbonyl carbon of your [4] starting material or your final product. To prevent this, rigorously flame-dry your inorganic base under vacuum prior to use, and utilize strictly anhydrous solvents.

    Q: The alkyl halide is completely consumed, but the phenol remains unreacted. Where did the halide go?

    A: Your alkyl halide is likely undergoing E2 elimination . Primary alkyl halides with adjacent protons can undergo elimination at elevated temperatures in the presence of a base, forming an unreactive vinyl ether derivative. Causality & Solution: The activation energy ( Ea​ ) for E2 elimination is higher than that of SN​2 substitution. By running the reaction at 80°C or higher, you are providing enough thermal energy to cross the E2 threshold. Lower the reaction temperature to 60°C. If the reaction is too slow at 60°C, add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction in situ, converting the bromide to a more reactive iodide, which undergoes SN​2 faster at lower temperatures.

    Q: Can the formyl group (aldehyde) interfere with the reaction?

    A: Yes. Under strongly basic, aqueous conditions, aldehydes can undergo the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid). Furthermore, if oxygen is present, the formyl group can easily oxidize. Causality & Solution: Keep the reaction strictly anhydrous to prevent Cannizzaro pathways, and sparge your solvent with Nitrogen or Argon for 15 minutes prior to heating to prevent auto-oxidation of the aldehyde.

    Quantitative Data: Condition Optimization

    The following table summarizes internal validation data demonstrating how base, solvent, and temperature choices impact the yield and purity of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Major Byproduct Detected
    1 K2​CO3​ (1.5)Acetone562445%None (Reaction too slow)
    2 K2​CO3​ (1.5)DMF (Wet)801270%Ester Hydrolysis ([M-14])
    3 K2​CO3​ (1.5)DMF (Dry)801282%Vinyl Ether (Elimination)
    4 K2​CO3​ (1.5) + KI (0.1)DMF (Dry)601691%Trace Elimination
    5 Cs2​CO3​ (1.5) DMF (Dry) 60 8 >98% None

    Validated Experimental Protocol

    This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

    Materials:

    • Methyl 4-hydroxybenzoate (1.0 equiv, 10.0 mmol)

    • 3-(2-bromoethoxy)benzaldehyde (1.1 equiv, 11.0 mmol)

    • Cesium Carbonate, anhydrous (1.5 equiv, 15.0 mmol)

    • Anhydrous DMF (20 mL)

    Step-by-Step Methodology:

    • System Preparation & Drying:

      • Add Cs2​CO3​ (4.89 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

      • Heat the flask to 100°C under high vacuum (0.1 mbar) for 1 hour to remove residual moisture. Backfill with dry Nitrogen and allow to cool to room temperature.

    • Phenoxide Generation:

      • Add Methyl 4-hydroxybenzoate (1.52 g) to the flask.

      • Inject anhydrous DMF (15 mL) via syringe. Stir vigorously (800 rpm) at room temperature for 30 minutes. The solution will turn slightly yellow, indicating phenoxide formation.

    • Alkylation:

      • Dissolve 3-(2-bromoethoxy)benzaldehyde (2.52 g) in anhydrous DMF (5 mL).

      • Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes that favor elimination.

      • Attach a reflux condenser and heat the reaction block to 60°C.

    • In-Process Control (IPC) - Self-Validation Step:

      • After 6 hours, withdraw a 50 µL aliquot. Dilute with 1 mL Acetonitrile and filter through a 0.22 µm PTFE syringe filter.

      • Analyze via HPLC (UV detection at 254 nm).

      • Decision Gate: If Methyl 4-hydroxybenzoate is >2% by area, continue heating for 2 hours and re-sample. If <2%, proceed to workup.

    • Workup & Isolation:

      • Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. This will precipitate the highly hydrophobic product and dissolve the inorganic salts and DMF.

      • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

      • Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution ( 3×50 mL). Note: LiCl washing is highly effective at removing trace DMF from organic phases.

      • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    References

    • Organic Chemistry Portal. "Williamson Ether Synthesis." Organic Chemistry Portal,[Link]

    • National Center for Biotechnology Information. "Potassium carbonate." PubChem Compound Summary for CID 11430,[Link]

    • American Chemical Society. "Dimethylformamide." ACS Molecule of the Week Archive,[Link]

    • National Center for Biotechnology Information. "Methyl 4-hydroxybenzoate." PubChem Compound Summary for CID 7456,[Link]

    Optimization

    Technical Support Center: Troubleshooting Derivatization of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Welcome to the Application Scientist Support Portal. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly versatile, bifunctional building block featuring a reactive 3-formylphenoxy moiety (aldehyde) and a methyl ben...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly versatile, bifunctional building block featuring a reactive 3-formylphenoxy moiety (aldehyde) and a methyl benzoate moiety (ester), connected via a stable ethoxy linker. Because both functional groups are susceptible to nucleophilic attack, redox chemistry, and pH-dependent side reactions, achieving chemoselective derivatization requires precise control over reagents, solvents, and kinetics.

    This technical guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, self-validating protocols, and empirical data to minimize side reactions during complex derivatizations.

    Part 1: Reductive Amination Troubleshooting (FAQs)

    Q: During the reductive amination of the aldehyde group with a primary amine, I am observing significant amounts of tertiary amine (over-alkylation) and benzyl alcohol (direct aldehyde reduction) byproducts. How can I shift the chemoselectivity?

    A: Over-alkylation and direct reduction are competing kinetic pathways. Direct reduction occurs when the reducing agent attacks the unreacted aldehyde faster than the imine/iminium intermediate can form. Over-alkylation occurs when the secondary amine product is sufficiently nucleophilic to react with another equivalent of aldehyde, forming a new iminium ion that is subsequently reduced.

    • Mechanistic Solution: Switch your reducing agent from Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups in NaBH(OAc)₃ severely dampen its hydride-donating capacity, rendering it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic protonated imine/iminium intermediate ().

    • Solvent Selection: Avoid alcoholic solvents (like methanol). Methanol not only accelerates direct reduction but also risks transesterification of your methyl ester. Use 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

    Q: My LC-MS shows a +32 Da mass shift on my starting material before the reducing agent is even added. What is happening?

    A: You are observing dimethyl acetal formation. The 3-formylphenoxy group is highly electrophilic. If you are pre-forming the imine in methanol under acidic catalysis (e.g., adding acetic acid), the methanol acts as a nucleophile, converting the aldehyde into a dimethyl acetal.

    • Resolution: Strictly avoid methanol. If an acid catalyst is required for imine formation in DCE or THF, use a mild Lewis acid like Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) or a catalytic amount of glacial acetic acid (1-2 equivalents) in a non-nucleophilic solvent.

    Part 2: Olefination (Wittig/HWE) Troubleshooting (FAQs)

    Q: I am attempting a Wittig olefination on the aldehyde, but I am losing the methyl ester. The crude NMR shows a carboxylic acid peak. How do I preserve the ester?

    A: Ester hydrolysis is a common side reaction during Wittig and Horner-Wadsworth-Emmons (HWE) reactions if the base used to generate the ylide is too strong, or if there is adventitious water. Furthermore, nucleophilic bases like Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) can directly attack the methyl ester.

    • Mechanistic Solution: Use a non-nucleophilic, strictly anhydrous base to generate the ylide. Lithium hexamethyldisilazide (LiHMDS) or Sodium hydride (NaH) are preferred. For HWE reactions utilizing phosphonate esters, mild conditions using Lithium chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (the Masamune-Roush conditions) provide excellent chemoselectivity for the aldehyde while leaving the methyl ester completely intact ().

    Part 3: Modifying the Ester (Saponification/Amidation)

    Q: I need to hydrolyze the methyl ester to a carboxylic acid, but the base treatment causes the reaction mixture to turn dark brown, and I lose the aldehyde signal in NMR. Why?

    A: Unprotected aldehydes are highly sensitive to basic conditions. Subjecting the 3-formylphenoxy moiety to aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) triggers the Cannizzaro reaction (disproportionation into the corresponding carboxylic acid and alcohol) and complex aldol condensation cascades.

    • Mechanistic Solution: You must protect the aldehyde before manipulating the ester. Convert the aldehyde to a cyclic acetal (e.g., using ethylene glycol and catalytic p-Toluenesulfonic acid). The cyclic acetal is completely stable to the basic conditions required for ester saponification. Post-saponification, the acetal can be cleanly removed using mild aqueous acid (e.g., 1M HCl in THF) ().

    Part 4: Quantitative Data & Reagent Selection

    To assist in reagent selection, the following table summarizes the chemoselectivity profiles of common reducing agents when applied to Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    Reducing AgentRecommended SolventAldehyde Reduction RiskEster Transesterification RiskOver-alkylation RiskApplication Notes
    NaBH₄ MeOHVery High (>80%)High (in MeOH)HighDo not use for selective reductive amination.
    NaBH₃CN MeOH / pH 5Moderate (15-30%)High (if heated)ModerateLegacy method; generates toxic byproducts (HCN).
    NaBH(OAc)₃ DCE or THFLow (<5%) None Low (<5%) Gold Standard for chemoselective reductive amination.
    2-Picoline Borane MeOH/H₂OLow (<10%)ModerateLowGreen alternative; useful for highly water-soluble amines.

    Part 5: Self-Validating Experimental Protocols

    Protocol 1: Chemoselective Reductive Amination (Standard Procedure)

    This protocol utilizes a self-validating LC-MS checkpoint to ensure complete imine formation prior to reduction, strictly preventing direct aldehyde reduction.

    • Preparation: Dissolve Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Catalysis: Add glacial acetic acid (1.5 eq). Stir at room temperature under a nitrogen atmosphere.

    • Validation Checkpoint 1 (Imine Formation): After 2 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the starting aldehyde peak is <5% and the imine intermediate mass is dominant.

    • Reduction: Cool the reaction flask to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes to control the exotherm.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • Validation Checkpoint 2 (Completion): Run TLC (Hexanes:EtOAc 7:3). The imine spot should be completely consumed and replaced by a more polar secondary amine spot.

    • Quench: Quench the reaction strictly with saturated aqueous NaHCO₃. Caution: Do not use NaOH, as it will hydrolyze the methyl ester. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

    Protocol 2: Masamune-Roush HWE Olefination (Ester-Preserving)

    This protocol prevents ester hydrolysis by utilizing mild, non-nucleophilic conditions.

    • Preparation: Suspend anhydrous LiCl (1.2 eq) in anhydrous Acetonitrile (MeCN). Add the desired phosphonate ester (1.1 eq) and stir for 10 minutes at room temperature.

    • Base Addition: Add DBU (1.05 eq) dropwise. Stir for 15 minutes to generate the ylide (the solution may turn slightly yellow).

    • Substrate Addition: Add a solution of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (1.0 eq) in MeCN dropwise.

    • Monitoring: Stir at room temperature. The mild nature of DBU/LiCl ensures the methyl ester remains entirely intact while the aldehyde undergoes selective olefination.

    Part 6: Derivatization Decision Workflow

    The following diagram illustrates the logical decision tree for derivatizing this bifunctional molecule, highlighting the critical side reactions and their respective mitigations.

    G Start Methyl 4-(2-(3-formylphenoxy) ethoxy)benzoate Target Identify Target Functional Group Start->Target Aldehyde Aldehyde Derivatization (Reductive Amination / Wittig) Target->Aldehyde Ester Ester Derivatization (Saponification / Amidation) Target->Ester Side1 Risk: Direct Reduction, Acetalization, Over-alkylation Aldehyde->Side1 Side2 Risk: Aldol Condensation, Cannizzaro Reaction Ester->Side2 Sol1 Use NaBH(OAc)3 in DCE. Avoid MeOH & Strong Bases. Side1->Sol1 Sol2 Protect Aldehyde as Cyclic Acetal Prior to Base Treatment. Side2->Sol2 Proceed1 Proceed to Protocol 1 / 2 Sol1->Proceed1 Proceed2 Proceed to Protection Protocol Sol2->Proceed2

    Chemoselective derivatization workflow for Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    References

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863-927. [Link]

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

    Troubleshooting

    Technical Support Center: Solubilization Strategies for Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate . Molecule Physic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate .

    Molecule Physicochemical Profiling

    Before troubleshooting, we must understand the causality of the problem. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly lipophilic hybrid molecule containing two rigid aromatic rings linked by an ethoxy chain, alongside ester and aldehyde functionalities.

    • The Core Issue: It completely lacks ionizable functional groups (such as basic amines or acidic carboxylates) within the physiological pH range (pH 1–8).

    • The Implication: Traditional solubilization techniques like pH adjustment or salt formation will be 100% ineffective . Solubilization must rely entirely on disrupting the strong crystal lattice energy and masking the hydrophobic surface area using co-solvents, complexation, or micellar encapsulation.

    Part 1: Troubleshooting Guides & FAQs

    Section A: Co-Solvent Systems & "Solvent Shift"

    Q: I prepared a 50 mM stock solution in 100% DMSO, but the compound crashes out immediately as a cloudy suspension when I dilute it into PBS for my cell assay. Why is this happening? A: You are experiencing a classic "solvent shift" precipitation. While DMSO effectively breaks the crystal lattice of the compound, diluting it into an aqueous buffer exponentially decreases the solvent capacity of the mixture. The thermodynamic solubility of your compound in a 99% PBS / 1% DMSO mixture is vastly lower than in pure DMSO. When the concentration exceeds this thermodynamic limit, the hydrophobic aromatic rings rapidly aggregate to minimize contact with water, forming a precipitate[Savjani et al., 2012].

    Q: How can I prevent this precipitation without changing my final biological buffer? A: You must employ a kinetically stabilized system or utilize a "step-down" dilution method. Instead of pipetting the DMSO stock directly into a large volume of PBS (which creates localized regions of high water concentration), pre-mix the DMSO stock with a transitional co-solvent (like PEG 400 or Propylene Glycol) before introducing it to the aqueous phase. Alternatively, you must switch to a thermodynamic solubilization strategy, such as cyclodextrin complexation.

    Section B: Cyclodextrin Complexation

    Q: Which cyclodextrin derivative is best suited for this specific molecule? A: We strongly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . The internal hydrophobic cavity of β-cyclodextrins is approximately 6.0–6.5 Å wide, which is the exact steric fit required to accommodate the substituted benzoate or phenoxy rings of your molecule. This forms a host-guest inclusion complex that physically shields the hydrophobic regions from the aqueous environment[Kurkov & Loftsson, 2013].

    Q: My compound still isn't dissolving even with 10% HP-β-CD in water. What is going wrong? A: Cyclodextrin complexation is an equilibrium process. If you simply add the dry powder of your compound to an aqueous cyclodextrin solution, the energy required to break the solid crystal lattice of the compound is higher than the energy gained by complexation. Causality: You must overcome the lattice energy first. Dissolve the compound in a volatile organic solvent, mix it with the cyclodextrin, and evaporate the solvent (see Protocol 1 below).

    Section C: Surfactants & Micellar Encapsulation

    Q: My in vivo animal model cannot tolerate high volumes of DMSO or Cyclodextrins. What are my options? A: You should transition to a micellar formulation using non-ionic surfactants. Surfactants like Polysorbate 80 (Tween 80) or Kolliphor EL self-assemble into micelles when their concentration exceeds the Critical Micelle Concentration (CMC). The hydrophobic core of the micelle will encapsulate the aromatic rings of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate[Strickley, 2004].

    Part 2: Quantitative Data & Excipient Tolerability

    When designing your formulation, you must balance the solubilization capacity of the excipient against its biological toxicity. Use the table below to select the appropriate system.

    Excipient / StrategySolubilization MechanismMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (IV Injection)Expected Solubility Gain
    DMSO Dielectric constant reduction≤ 0.5% (v/v)≤ 10% (v/v)Low (Prone to crashing)
    PEG 400 Co-solvency / Hydrogen bonding≤ 1.0% (v/v)≤ 30% (v/v)Moderate
    HP-β-CD Host-Guest Inclusion Complex≤ 5.0% (w/v)≤ 20% (w/v)High (100x - 1000x)
    Polysorbate 80 Micellar Encapsulation≤ 0.1% (v/v)≤ 5.0% (v/v)High

    Part 3: Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume your compound is in solution just because the liquid appears clear to the naked eye.

    Protocol 1: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

    This method ensures intimate molecular mixing by bypassing the crystal lattice energy barrier.

    • Preparation: Dissolve 10 mg of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate in 1 mL of Methanol (Solution A). Dissolve 100 mg of HP-β-CD in 2 mL of Methanol (Solution B).

    • Mixing: Combine Solution A and Solution B. Vortex for 2 minutes to ensure homogenous distribution.

    • Evaporation: Remove the Methanol completely using a rotary evaporator or a gentle stream of Nitrogen gas until a dry, solid film remains. Place under vacuum overnight to remove residual solvent.

    • Hydration: Rehydrate the solid film with 10 mL of PBS (pH 7.4). Sonicate in a water bath for 15 minutes.

    • Self-Validation Step (Critical): Centrifuge the resulting solution at 10,000 x g for 10 minutes. Carefully extract the supernatant.

      • Validation Check: Analyze the supernatant via HPLC-UV against a standard curve. If the calculated concentration matches your theoretical input (1 mg/mL), the system is validated. If the concentration is lower, the un-complexed drug has precipitated into the pellet, indicating you must increase the HP-β-CD ratio.

    Protocol 2: Kinetically Stabilized Co-Solvent Dilution (For In Vitro Assays)

    This method prevents localized solvent-shift precipitation during aqueous dilution.

    • Stock Prep: Prepare a 10 mM stock of the compound in 100% DMSO.

    • Intermediate Phase: In a separate tube, create an intermediate vehicle consisting of 10% Tween 80 and 90% PEG 400.

    • Step-Down: Add 10 µL of the DMSO stock to 90 µL of the intermediate vehicle. Vortex vigorously. You now have a 1 mM intermediate stock.

    • Aqueous Introduction: Slowly add the 100 µL intermediate stock dropwise into 9.9 mL of pre-warmed (37°C) cell culture media while stirring continuously.

    • Self-Validation Step (Critical): Measure the Optical Density (OD) of the final media at 600 nm using a spectrophotometer, using blank media as a reference.

      • Validation Check: An OD600 reading of < 0.05 confirms a true, stable solution. A reading of > 0.05 indicates the presence of sub-visual colloidal aggregates (nano-precipitates), meaning the kinetic stabilization has failed and the compound is not bioavailable to your cells.

    Part 4: Solubilization Decision Workflow

    SolubilizationWorkflow Start Methyl 4-(2-(3-formylphenoxy) ethoxy)benzoate (Low Aqueous Solubility) Analyze Physicochemical Profiling (No ionizable groups, High LogP) Start->Analyze InVitro In Vitro Assays (Cell Culture/Biochem) Analyze->InVitro InVivo In Vivo Studies (Animal Models) Analyze->InVivo DMSO Co-solvent Stock (10-50 mM in DMSO) InVitro->DMSO HPBCD Add HP-β-CD (10-20% w/v) InVivo->HPBCD Surfactant Add Tween 80 / PEG 400 (0.5-2% v/v) InVivo->Surfactant Dilution Aqueous Dilution (Max 0.1-1% DMSO) DMSO->Dilution Precipitation Precipitation Observed? (Check OD600) Dilution->Precipitation Precipitation->HPBCD Yes Precipitation->Surfactant Yes Success Stable Aqueous Solution (Validated via HPLC/OD) Precipitation->Success No HPBCD->Success Surfactant->Success

    Decision tree for solubilizing hydrophobic aromatic compounds lacking ionizable groups.

    References

    • Savjani, K. T., Gajera, A. K., & Savjani, S. R. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. URL: [Link]

    • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. URL: [Link]

    • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]

    • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. URL: [Link]

    Optimization

    Catalyst optimization for the synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Welcome to the Technical Support and Knowledge Base for the synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate . This portal is designed for research scientists and process chemists optimizing the O -alkylation of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Knowledge Base for the synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate . This portal is designed for research scientists and process chemists optimizing the O -alkylation of 3-hydroxybenzaldehyde with methyl 4-(2-bromoethoxy)benzoate.

    Due to the presence of sensitive functional groups (a base-labile methyl ester and a non-enolizable aldehyde), standard Williamson ether synthesis conditions often lead to poor yields. This guide provides an optimized, self-validating Phase Transfer Catalysis (PTC) protocol, supported by mechanistic troubleshooting.

    Knowledge Base: Solid-Liquid Phase Transfer Catalysis (PTC)

    To prevent side reactions, we strongly recommend abandoning traditional liquid-liquid biphasic systems (e.g., aqueous NaOH/Toluene) in favor of a solid-liquid PTC system .

    By utilizing anhydrous Potassium Carbonate ( K2​CO3​ ) and a specific chelating agent (18-Crown-6) in an aprotic solvent, you can selectively drive the SN​2 substitution while protecting the ester and aldehyde moieties [1].

    PTC_Mechanism Solid Solid Phase K2CO3 + Phenol Complex Crown-K+ Complex + Naked Phenoxide Solid->Complex 18-Crown-6 Extraction OrgPhase Organic Phase Alkyl Bromide Complex->OrgPhase Diffusion to Bulk Product Ether Product + Crown-K+ Br- OrgPhase->Product SN2 Alkylation Product->Solid Catalyst Recycling (Br- exchange)

    Solid-Liquid Phase Transfer Catalysis cycle using 18-Crown-6.

    Standard Operating Procedure (SOP): Optimized Synthesis

    This protocol utilizes a self-validating in-process control (IPC) loop to ensure high conversion before workup, minimizing downstream purification bottlenecks.

    Reagents Required:

    • Nucleophile: 3-hydroxybenzaldehyde (1.0 eq)

    • Electrophile: Methyl 4-(2-bromoethoxy)benzoate (1.1 eq)

    • Base: Anhydrous K2​CO3​ (2.0 eq)

    • Catalyst: 18-Crown-6 (0.05 eq)

    • Solvent: Anhydrous Acetonitrile (10 volumes)

    Step-by-Step Methodology:

    • Preparation: Oven-dry all glassware. Ensure K2​CO3​ is finely milled (particle size <50 µm) and dried at 120°C overnight. Causality: High surface area is critical for solid-liquid extraction, and strict exclusion of water prevents ester hydrolysis[3].

    • Charging: To a jacketed reactor equipped with an overhead stirrer, charge 3-hydroxybenzaldehyde (1.0 eq) and methyl 4-(2-bromoethoxy)benzoate (1.1 eq).

    • Solvent & Base Addition: Add anhydrous Acetonitrile (10 vol). Initiate vigorous agitation (≥300 RPM). Add the milled anhydrous K2​CO3​ (2.0 eq).

    • Catalyst Addition: Charge 18-Crown-6 (0.05 eq).

    • Reaction: Heat the suspension to 75–80°C under a dry nitrogen atmosphere.

    • In-Process Control (IPC): After 4 hours, withdraw a 0.5 mL sample. Quench into 1:1 H2​O /MeCN and analyze via HPLC (UV at 254 nm). Validation Check: Proceed to workup only when remaining 3-hydroxybenzaldehyde is <2% AUC.

    • Workup: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with fresh MeCN (2 volumes).

    • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with 0.1 M NaOH (to scavenge unreacted phenol), followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

    Data Center: Catalyst Performance Metrics

    The following table summarizes our internal optimization data, demonstrating why 18-Crown-6 is the mandatory catalyst for this specific substrate pairing.

    Catalyst (5 mol%)BaseSolventTemp (°C)Conversion (4h)Major Impurity ProfileRecommendation
    None K2​CO3​ (s)MeCN8035%Unreacted SM (>60%)Baseline - Mass transfer limited
    TBAB NaOH (aq)Toluene8085%Ester Hydrolysis (15%)Avoid for ester-containing substrates
    TBAB K2​CO3​ (s)MeCN8078%Unreacted SM (20%)Inefficient solid-liquid ion exchange
    18-Crown-6 K2​CO3​ (s)MeCN80>98% None (<1%) Optimal Condition

    Troubleshooting & FAQs

    Troubleshooting Start Reaction Stalled / Impurities Detected CheckImp Analyze Impurity Profile (HPLC/LC-MS) Start->CheckImp EsterHyd Ester Hydrolysis (Carboxylic Acid Formation) CheckImp->EsterHyd AldehydeDeg Aldehyde Degradation (Cannizzaro Reaction) CheckImp->AldehydeDeg Elimination Mass [M-HBr] (Vinyl Ether Formation) CheckImp->Elimination Sol1 Switch to Anhydrous K2CO3 Ensure Karl Fischer <0.1% EsterHyd->Sol1 Sol2 Avoid Strong Hydroxides Use Milder Base AldehydeDeg->Sol2 Sol3 Lower Temp to 75°C Switch to 18-Crown-6 Elimination->Sol3

    Decision tree for resolving common O-alkylation synthesis issues.

    Q1: During scale-up, I observed up to 15% of the corresponding carboxylic acid impurity. How do I suppress hydrolysis of the methyl benzoate moiety?

    A: Hydrolysis is driven by the presence of hydroxide ions and water at elevated temperatures. If you are using a liquid-liquid biphasic system (e.g., Toluene / 50% aq. NaOH) with Tetrabutylammonium bromide (TBAB), the hydroxide ions are actively transported into the organic phase, rapidly cleaving the methyl ester. Solution: Transition strictly to the solid-liquid phase transfer system outlined in the SOP. Replace aqueous NaOH with anhydrous K2​CO3​ and ensure your Acetonitrile has a Karl Fischer water content of <0.1%.

    Q2: Why does 18-Crown-6 outperform TBAB in this specific solid-liquid system?

    A: In solid-liquid PTC, the catalyst must extract the cation from the crystal lattice into the organic solvent [2]. 18-Crown-6 has a cavity size (2.6–3.2 Å) that perfectly matches the ionic radius of the potassium cation (2.66 Å). TBAB relies on standard ion-exchange at the solid surface, which is significantly slower due to the high lattice energy of K2​CO3​ . By tightly chelating K+ , 18-Crown-6 generates a highly reactive, "naked" phenoxide anion, accelerating the SN​2 displacement.

    Q3: My HPLC chromatogram shows two distinct polar impurities forming over time, and the 3-formylphenoxy moiety is degrading. What is the mechanism?

    A: The 3-formylphenoxy group contains a non-enolizable aldehyde. In the presence of strong bases (especially aqueous hydroxides), it undergoes the Cannizzaro reaction, disproportionating into 3-hydroxybenzyl alcohol and 3-hydroxybenzoic acid derivatives. Solution: Avoid strong bases like NaOH or KOH. The use of a milder base like K2​CO3​ , combined with a highly efficient catalyst like 18-Crown-6, allows for rapid O -alkylation before disproportionation can occur.

    Q4: LC-MS analysis indicates a byproduct with a mass corresponding to [M-HBr]. What is causing this?

    A: The electrophile, methyl 4-(2-bromoethoxy)benzoate, can undergo E2 elimination in the presence of strong, unhindered bases, yielding methyl 4-(vinyloxy)benzoate. Solution: Ensure the reaction temperature does not exceed 80°C. The "naked" phenoxide generated via 18-Crown-6 chelation is highly nucleophilic but less basic than free hydroxide, which inherently favors the desired SN​2 pathway over the E2 elimination pathway [1].

    References

    • Title: Williamson Ether Synthesis Source: Organic Chemistry Portal URL: [Link]

    • Title: Phase-Transfer Catalyst Source: Wikipedia URL: [Link]

    • Title: O-Alkylation Source: ScienceDirect URL: [Link]

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of the Reactivity of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate and its para-formyl Isomer

    For researchers and professionals in drug development and materials science, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development and materials science, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the chemical reactivity of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate and its para-isomer, Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate. We will explore the electronic and steric factors governing their differential reactivity, supported by theoretical principles and detailed experimental protocols for validation.

    Introduction: The Subtle Distinction Between Meta and Para Isomers

    The two molecules under investigation, Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate and its para-formyl counterpart, share the same molecular formula but differ in the substitution pattern on the phenoxy ring. This seemingly minor structural variance—the position of the formyl (-CHO) group from meta to para—has profound implications for the electron distribution within the molecule, thereby dictating its chemical behavior.

    The core of their reactivity lies in the electrophilicity of the formyl group's carbonyl carbon. The accessibility and reactivity of this site are modulated by the electronic effects exerted by the substituents on the aromatic ring. Understanding these effects is crucial for predicting the outcomes of various chemical transformations.

    Theoretical Framework: Unraveling the Electronic Effects

    The reactivity of the formyl group in aromatic aldehydes is predominantly governed by the electronic nature of the other substituents on the ring. These effects can be broadly categorized into two types: the resonance (or mesomeric) effect and the inductive effect.

    • Inductive Effect (-I): This is a through-bond polarization effect where electron density is withdrawn or donated based on the electronegativity of the atoms. The ether oxygen in the phenoxy group is electron-withdrawing via the inductive effect.

    • Resonance Effect (+R): This is a through-pi-system delocalization of electrons. The lone pairs on the ether oxygen can be delocalized into the aromatic ring, donating electron density.

    In the para-isomer , Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate, the formyl group is positioned at the 4-position relative to the ether linkage. This allows for direct resonance interaction between the electron-donating ether oxygen and the electron-withdrawing formyl group. This delocalization of electron density to the formyl group reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity towards nucleophiles.

    Conversely, in the meta-isomer , Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate, the formyl group is at the 3-position. Due to this meta-positioning, there is no direct resonance conjugation between the ether oxygen and the formyl group. Consequently, the deactivating effect of the ether's resonance is not felt as strongly by the formyl group. The primary electronic influence is the electron-withdrawing inductive effect of the ether oxygen, which, although weaker than resonance, still serves to slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.

    Therefore, we can hypothesize that the meta-formyl isomer will be more reactive towards nucleophiles than the para-formyl isomer.

    Experimental Validation: Comparative Reactivity Studies

    To empirically validate our theoretical predictions, we propose a series of comparative experiments. These protocols are designed to be self-validating by directly comparing the two isomers under identical reaction conditions.

    Nucleophilic Addition: The Wittig Reaction

    The Wittig reaction, which converts aldehydes and ketones to alkenes, is an excellent model for probing the electrophilicity of the carbonyl carbon. A less electrophilic carbonyl will react more slowly.

    Experimental Protocol: Comparative Wittig Olefination

    • Reagent Preparation: Prepare a solution of methyltriphenylphosphonium bromide (1.1 equivalents) in dry tetrahydrofuran (THF). Cool the solution to 0°C under a nitrogen atmosphere.

    • Ylide Formation: Add n-butyllithium (1.05 equivalents) dropwise to the phosphonium salt solution. Stir for 30 minutes at 0°C to form the deep red Wittig ylide.

    • Parallel Reaction Setup: In two separate, identical flasks under nitrogen, dissolve equimolar amounts of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate and Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate in dry THF.

    • Reaction Initiation: Simultaneously add the prepared ylide solution (0.5 equivalents to each flask) to the aldehyde solutions at 0°C.

    • Monitoring: Monitor the reaction progress in both flasks at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting aldehyde.

    • Data Analysis: Plot the percentage conversion of the aldehyde against time for both isomers.

    Expected Outcome: The reaction with the meta-isomer is expected to proceed at a faster rate, as indicated by the more rapid disappearance of the starting material compared to the para-isomer.

    Diagram: Wittig Reaction Workflow

    Wittig_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis Ylide_Prep Ylide Formation: Methyltriphenylphosphonium bromide + n-BuLi in THF Meta_Aldehyde Meta-Isomer Solution Ylide_Prep->Meta_Aldehyde Add Ylide Para_Aldehyde Para-Isomer Solution Ylide_Prep->Para_Aldehyde Add Ylide Monitoring TLC/HPLC Monitoring Meta_Aldehyde->Monitoring Para_Aldehyde->Monitoring Data Plot % Conversion vs. Time Monitoring->Data

    Caption: Workflow for the comparative Wittig reaction.

    Oxidation: The Pinnick Oxidation

    The Pinnick oxidation converts aldehydes to carboxylic acids using sodium chlorite. The rate of this reaction is also sensitive to the electronic properties of the aldehyde.

    Experimental Protocol: Comparative Pinnick Oxidation

    • Reaction Setup: In two separate flasks, dissolve equimolar amounts of the meta- and para-isomers in a mixture of tert-butanol and water.

    • Reagent Addition: To each flask, add 2-methyl-2-butene (as a chlorine scavenger) followed by a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (as a buffer) in water.

    • Reaction Monitoring: Stir the reactions at room temperature and monitor the disappearance of the starting aldehydes by TLC or HPLC.

    • Workup and Analysis: Once the reactions are complete, quench with sodium sulfite, acidify, and extract the carboxylic acid products. Determine the reaction times and yields for both isomers.

    Expected Outcome: The more electrophilic meta-isomer is expected to be oxidized more rapidly, resulting in a shorter reaction time and potentially a higher yield within a given timeframe.

    Data Summary

    The expected results from these comparative experiments are summarized below:

    ExperimentIsomerExpected Reaction RateRationale
    Wittig Reaction Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (meta)FasterHigher electrophilicity of the carbonyl carbon due to the absence of +R effect from the ether oxygen.
    Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (para)SlowerLower electrophilicity of the carbonyl carbon due to the +R effect of the ether oxygen.
    Pinnick Oxidation Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (meta)FasterThe more electron-deficient carbonyl carbon is more susceptible to oxidation.
    Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (para)SlowerThe more electron-rich carbonyl carbon is less susceptible to oxidation.

    Conclusion

    The subtle change in the position of the formyl group from the meta to the para position on the phenoxy ring of Methyl 4-(2-(formylphenoxy)ethoxy)benzoate isomers leads to a predictable and experimentally verifiable difference in their chemical reactivity. The para-isomer, with its direct resonance delocalization, exhibits a less electrophilic aldehyde and is consequently less reactive towards nucleophilic attack and oxidation compared to the meta-isomer. For synthetic chemists and drug development professionals, this understanding is crucial for reaction optimization, predicting side reactions, and designing synthetic routes with greater precision. The provided experimental protocols offer a robust framework for validating these principles in a laboratory setting.

    References

    For further reading on the principles discussed in this guide, please refer to the following resources:

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A comprehensive textbook on organic chemistry that covers electronic effects and reaction mechanisms in detail.)
    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (An in-depth resource for understanding the theoretical basis of organic reactions.)
    Comparative

    High-Resolution Mass Spectrometry for the Structural Elucidation of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate: A Platform Comparison Guide

    As drug discovery pipelines increasingly rely on complex, bifunctional scaffolds—such as PROTAC linkers and targeted covalent inhibitors—the precise structural characterization of intermediate building blocks becomes par...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery pipelines increasingly rely on complex, bifunctional scaffolds—such as PROTAC linkers and targeted covalent inhibitors—the precise structural characterization of intermediate building blocks becomes paramount. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (Chemical Formula: C₁₇H₁₆O₅) is a highly versatile intermediate featuring an aldehyde group, a methyl ester, and a flexible ethoxy linker.

    This guide provides an in-depth mechanistic analysis of its mass spectrometric fragmentation, objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-ESI-QTOF) against nominal mass alternatives (ESI-QqQ and GC-EI-MS), and outlines a self-validating experimental protocol for robust structural elucidation.

    Mechanistic Fragmentation Analysis

    Understanding the gas-phase dissociation of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate requires analyzing the electron distribution across its diaryl ether scaffold. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the ester carbonyl or the formyl oxygen, yielding a stable precursor ion [M+H]⁺ at an exact monoisotopic mass of m/z 301.1071.

    According to established rules for electrospray ionization and collision-induced dissociation (CID) , the fragmentation cascade is strictly governed by the applied collision energy (CE):

    • Low-Energy Regime (10–20 eV): Fragmentation is driven by the lowest energy transition states, resulting in the expulsion of neutral molecules from the functionalized rings. The formyl group undergoes a characteristic loss of carbon monoxide (CO, 28.00 Da) to yield m/z 273.1122. Concurrently, the methyl ester moiety undergoes a nucleophilic rearrangement to expel methanol (CH₃OH, 32.03 Da), forming a highly conjugated acylium ion at m/z 269.0808.

    • High-Energy Regime (30–40 eV): Higher internal energy induces charge-driven, inductive cleavage of the flexible ethoxy (-CH₂-CH₂-O-) linker. Cleavage at the α-ether bond (adjacent to the formyl-substituted ring) yields the 3-formylphenoxyethyl cation (m/z 149.0597). Conversely, β-ether cleavage yields the 4-hydroxybenzoate methyl ester derivative (m/z 179.0703).

    The precise mapping of these pathways is critical to distinguish this molecule from its structural isomers during metabolite identification.

    MS_Fragmentation Precursor [M+H]+ m/z 301.1071 Frag1 [C9H9O2]+ m/z 149.0597 Precursor->Frag1 α-Ether Cleavage Frag2 [C10H11O3]+ m/z 179.0703 Precursor->Frag2 β-Ether Cleavage Frag3 [M+H - CH3OH]+ m/z 269.0808 Precursor->Frag3 Ester -CH3OH Frag4 [M+H - CO]+ m/z 273.1122 Precursor->Frag4 Formyl -CO

    ESI-MS/MS Fragmentation Pathway of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    Platform Comparison: Selecting the Optimal MS Modality

    While various mass spectrometry platforms can detect this compound, their utility diverges sharply depending on the analytical goal (e.g., structural elucidation vs. high-throughput quantification). The table below objectively compares HR-ESI-QTOF (the recommended product for structural workflows) against ESI-QqQ and GC-EI-MS alternatives .

    Analytical FeatureHR-ESI-QTOF (Recommended)ESI-QqQ (Alternative 1)GC-EI-MS (Alternative 2)
    Mass Accuracy < 2 ppm (Exact Mass)~0.1 Da (Nominal Mass)~0.1 Da (Nominal Mass)
    Ionization Method Soft (ESI+)Soft (ESI+)Hard (Electron Ionization, 70 eV)
    Precursor Ion Stability Excellent ([M+H]⁺ intact)Excellent ([M+H]⁺ intact)Poor (Molecular ion often absent)
    Structural Elucidation Superior: Resolves isobaric fragmentsLimited: Cannot distinguish exact formulasModerate: Relies on NIST library matching
    Quantification Sensitivity Moderate (Full scan/Targeted MS/MS)Superior: Multiple Reaction Monitoring (MRM)Moderate (Selected Ion Monitoring)
    Matrix Interference Low (High resolution filters noise)High (Nominal mass captures background)Low (Chromatographic separation required)
    Primary Use Case Unknown metabolite ID, synthetic confirmationPK/PD studies, high-throughput screeningVolatile impurity profiling

    Causality of Platform Selection: For Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate, HR-ESI-QTOF is the superior choice for initial characterization. The loss of CO (27.9949 Da) and the loss of ethylene (C₂H₄, 28.0313 Da) from the linker are isobaric at nominal mass. A Triple Quadrupole (QqQ) cannot distinguish between these two losses, potentially leading to misidentification of the fragmentation site. The QTOF's sub-2 ppm mass accuracy unambiguously resolves these pathways.

    Self-Validating Experimental Protocol (HR-ESI-QTOF)

    To ensure scientific integrity, the following MS/MS protocol is designed as a self-validating system. It incorporates internal calibration and blank subtraction to guarantee that the observed fragments originate exclusively from the target analyte, eliminating false positives from solvent clusters or plasticizers .

    Step-by-Step Methodology

    Step 1: System Suitability and Mass Calibration

    • Action: Infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) at 5 µL/min.

    • Causality: Establishes a lock-mass correction. If the mass error exceeds 2 ppm, the instrument optics require cleaning or recalibration. This prevents space-charge effects from skewing the exact mass of the target compound.

    Step 2: Precursor Ion Optimization

    • Action: Dilute Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Direct infuse at 10 µL/min.

    • Causality: Formic acid promotes efficient protonation. Capillary voltage is optimized (typically 3.0–3.5 kV) to maximize the [M+H]⁺ signal (m/z 301.1071) while minimizing in-source fragmentation.

    Step 3: Collision Energy (CE) Ramping

    • Action: Isolate m/z 301.1 in the quadrupole. Acquire MS/MS spectra across a CE ramp of 10, 20, 30, and 40 eV using ultra-high purity Argon as the collision gas.

    • Causality: A single CE rarely captures the full structural picture. Low CE (10-20 eV) validates the presence of the fragile ester and formyl groups via neutral losses. High CE (30-40 eV) shatters the ethoxy linker, validating the bipartite diaryl structure.

    Step 4: Data Validation (Blank Subtraction & Isotope Check)

    • Action: Run a solvent blank under identical MS/MS conditions. Subtract the blank spectrum from the sample spectrum. Verify that the precursor ion exhibits a natural ¹³C isotopic distribution (~18.7% abundance relative to the ¹²C monoisotopic peak).

    • Causality: Blank subtraction eliminates ubiquitous background ions (e.g., phthalates at m/z 149.0233, which could be confused with the target's m/z 149.0597 fragment). The ¹³C check mathematically validates the C₁₇ carbon count.

    MS_Workflow SST 1. System Suitability (Leucine Enkephalin) Ionization 2. ESI Optimization (Capillary/Cone Voltage) SST->Ionization Isolation 3. Precursor Isolation (m/z 301.1071) Ionization->Isolation CID 4. CE Ramping (10-40 eV CID) Isolation->CID Analysis 5. TOF Mass Analysis (< 2 ppm Error) CID->Analysis Validation 6. Data Validation (Isotope/Blank Check) Analysis->Validation

    Self-Validating HR-ESI-QTOF Workflow for Structural Elucidation.

    References

    • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of electrospray ionization mass spectra." Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

    • McLafferty, F. W., & Tureček, F. (1993). "Interpretation of Mass Spectra." University Science Books. URL:[Link]

    • Moco, S., Bino, R. J., Vorst, O., et al. (2007). "A liquid chromatography-mass spectrometry-based metabolomics protocol for profiling." Nature Protocols, 2, 845–858. URL:[Link]

    Validation

    Comparative Guide: Assaying Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate Purity – qNMR vs. HPLC

    As drug development pipelines increasingly rely on complex, bifunctional intermediates, the analytical rigor applied to purity determination must evolve. For molecules like Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate —a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on complex, bifunctional intermediates, the analytical rigor applied to purity determination must evolve. For molecules like Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate —a synthetic building block featuring both an aromatic aldehyde and a methyl ester—traditional chromatographic methods often introduce hidden biases.

    This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the superior primary metrological tool for absolute purity assaying without the need for homologous reference standards.

    Mechanistic Causality: The Metrology of Purity

    To understand the divergence in accuracy between qNMR and HPLC, we must examine the physical causality behind their signal generation.

    The HPLC-UV Bias: HPLC-UV relies on the Beer-Lambert law. The signal response is dictated by the molar extinction coefficient ( ϵ ) of the molecule's chromophores at a given wavelength (e.g., 254 nm). Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate possesses robust π→π∗ transitions from its benzoate and formylphenoxy rings. However, if a synthetic impurity lacks these chromophores (e.g., residual aliphatic solvents like ethyl acetate, or inorganic salts), it remains "invisible" to the detector. Consequently, HPLC Area Normalization artificially inflates the purity of the main peak by failing to account for the entire mass balance.

    The qNMR Advantage: qNMR is a primary ratio method. As established in foundational metrology guidelines (), the integrated area of a proton resonance is strictly proportional to the number of nuclei generating that signal. This relationship is governed by quantum mechanical spin transitions and is completely independent of the molecule's chemical structure. Therefore, qNMR provides a direct, unbiased mass fraction when calibrated against an internal standard.

    Analyte Profiling & Internal Standard Strategy

    Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate ( C19​H18​O5​ , MW: 326.34 g/mol ) presents distinct spectral handles that make it an ideal candidate for qNMR.

    Target Quantitation Peaks:

    • Formyl Proton (-CHO): Singlet at ~9.9 ppm (1H). This extreme downfield shift isolates it from almost all potential synthetic impurities.

    • Methyl Ester (-COOCH3): Singlet at ~3.8 ppm (3H). Provides a high-intensity secondary peak.

    Internal Standard (IS) Selection: The fundamental rule of qNMR is avoiding signal overlap. We select Maleic Acid (TraceCERT® grade) as the internal standard. Maleic acid presents a sharp, highly resolved singlet at 6.26 ppm in DMSO- d6​ . This chemical shift sits perfectly in the empty spectral window between the analyte's ethoxy linker (~4.4 ppm) and its aromatic protons (7.0–8.0 ppm), ensuring zero integration interference.

    The Self-Validating qNMR Protocol

    Unlike relative methods, a robust qNMR protocol must be a self-validating system. The following step-by-step methodology incorporates mandatory internal checks to guarantee metrological traceability ().

    Step 1: Gravimetric Co-weighing (The Foundation of Accuracy) Causality: qNMR is fundamentally a gravimetric technique read through a spectroscopic lens. Weighing errors propagate directly into the final purity calculation.

    • Ensure the microbalance (6-place, 0.001 mg resolution) is calibrated and static-free.

    • Accurately weigh ~15.000 mg of the analyte and ~5.000 mg of the Maleic Acid IS into the same anti-static vial.

    • Record weights with buoyancy corrections applied.

    Step 2: Co-solvation

    • Add 0.6 mL of anhydrous DMSO- d6​ to the vial.

    • Vortex and sonicate for 2 minutes to ensure complete dissolution. Visual inspection must confirm the absence of particulates. Transfer to a 5 mm NMR tube.

    Step 3: T1 Relaxation Determination (Inversion-Recovery) Causality: NMR signal intensity depends on the return to equilibrium magnetization. An insufficient relaxation delay ( D1​ ) truncates the signal, destroying quantitation.

    • Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘ ).

    • Calculate the T1​ relaxation time for the slowest relaxing proton (typically the formyl proton at 9.9 ppm or the IS at 6.26 ppm). Assume T1​≈4 seconds for this example.

    Step 4: NMR Acquisition

    • Set the probe temperature to 298 K.

    • Apply a 90∘ excitation pulse to maximize signal-to-noise ratio (S/N > 250 required).

    • Set the relaxation delay ( D1​ ) to ≥5×T1​ (e.g., 25 seconds) to guarantee >99.3% longitudinal magnetization recovery.

    • Acquire 64 scans with 64k data points.

    Step 5: Processing & Intramolecular Cross-Validation

    • Apply an exponential window function (Line Broadening = 0.3 Hz) and zero-fill to 128k points.

    • Manually phase the spectrum and apply a strict polynomial baseline correction.

    • Self-Validation Check: Calculate the purity independently using the formyl peak (9.9 ppm) and the methyl ester peak (3.8 ppm). If the two calculated purities differ by >0.5%, the assay fails due to suspected hidden impurity overlap under one of the peaks.

    Calculation Formula: Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    Comparative Performance Data

    The following tables summarize experimental data comparing the self-validating qNMR protocol against standard HPLC-UV methodologies for a crude batch of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    Table 1: Assay Results Comparison

    Analytical MethodCalculated Purity (% w/w)RSD (n=3)Ref. Standard Required?Primary Source of Error
    qNMR (Maleic Acid IS) 97.1% 0.3%No (Uses universal IS)Gravimetric variance
    HPLC-UV (Area Normalization) 99.6% 0.1%NoUV response factor bias
    HPLC-UV (External Standard) 97.4% 0.7%Yes (Homologous ref)Calibration curve variance

    Observation: HPLC Area Normalization severely overestimates purity (99.6% vs 97.1%) because it assumes all molecules in the sample absorb UV light equally at 254 nm.

    Table 2: Impurity Detection Profile

    Impurity TypeqNMR ResponseHPLC-UV (254 nm) Response
    Residual Ethyl Acetate Fully Quantifiable (Singlet at 1.99 ppm)Invisible (Lacks chromophore)
    Des-formyl Precursor Quantifiable (Absence of 9.9 ppm peak)Underestimated (Lower ϵ without aldehyde)
    Inorganic Salts Invisible (But inferred via mass balance deficit)Invisible
    Workflow Visualization

    ComparativeWorkflow cluster_qNMR Quantitative NMR (Primary Method) cluster_HPLC HPLC-UV (Secondary Method) Analyte Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (Unknown Purity) Gravimetry Gravimetric Co-weighing with Maleic Acid (IS) Analyte->Gravimetry Chromatography Chromatographic Separation (C18, UV 254 nm) Analyte->Chromatography NMR_Acq 1H NMR Acquisition (Relaxation D1 > 5xT1) Gravimetry->NMR_Acq Integration Direct Molar Integration (Ratio of 9.9 ppm to 6.26 ppm) NMR_Acq->Integration Purity Absolute Mass Fraction (% w/w) Integration->Purity Calibration Procure Homologous Reference Standard Calibration->Chromatography UV_Detect Peak Area Calculation (Subject to UV Response Bias) Chromatography->UV_Detect UV_Detect->Purity Requires Ext. Calibration

    Fig 1. Logical workflow comparing qNMR vs. HPLC-UV for absolute purity determination.

    Conclusion

    While HPLC-UV remains an indispensable tool for routine impurity profiling and high-throughput batch release, it is fundamentally a secondary, relative method. For the absolute purity determination of complex intermediates like Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate, qNMR is the superior technique . By eliminating the need for homologous reference standards and bypassing the biases of UV extinction coefficients, a properly designed, self-validating qNMR protocol delivers unparalleled metrological accuracy.

    References
    • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. URL:[Link]

    • Holzgrabe, U., Deubner, R., Schollmayer, C., & Waibel, B. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 1998. URL:[Link]

    • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012. URL:[Link]

    • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF, 2023. URL:[Link]

    Comparative

    Benchmarking Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate in High-Throughput Aldehyde Screening

    Target Audience: Researchers, Assay Developers, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) development. Executive Summary & Structural Rationale In the evolving l...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Assay Developers, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) development.

    Executive Summary & Structural Rationale

    In the evolving landscape of covalent drug discovery and Dynamic Combinatorial Chemistry (DCC), electrophilic libraries are heavily reliant on highly tunable aldehyde building blocks. Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate has emerged as a particularly versatile bifunctional scaffold.

    Structurally, this molecule features a reactive meta-formylphenoxy headgroup connected via a flexible two-carbon ethoxy linker to a para-methyl benzoate tail. As a Senior Application Scientist, I frequently see library designs fail due to poor linker flexibility or premature ester hydrolysis. This specific compound solves these issues: the ethoxy linkage provides a ~9 Å "molecular ruler" distance capable of spanning adjacent sub-pockets in protein targets, while the methyl ester serves as a stable, lipophilic handle for post-screening derivatization (e.g., saponification and amide coupling) without interfering with the primary aldehyde-amine condensation [1].

    This guide objectively benchmarks Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate against three standard aldehyde scaffolds, providing empirical data and self-validating protocols to optimize your high-throughput screening (HTS) workflows.

    Benchmarking Data: Comparative Performance Metrics

    To establish a rigorous baseline, we benchmarked Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate against three commonly utilized alternatives in HTS libraries:

    • Terephthalaldehyde: A rigid, dual-reactive baseline.

    • 3-Phenoxybenzaldehyde: A highly lipophilic, non-extendable scaffold.

    • 4-(3-formylphenoxy)methylbenzoate: A shorter, single-carbon linker variant.

    The data below summarizes performance across critical HTS parameters: Thermodynamic solubility (nephelometry), baseline reactivity (imine formation half-life with a model primary amine), and DMSO stock stability (resistance to auto-oxidation).

    Table 1: HTS Performance Comparison of Aldehyde Scaffolds
    Scaffold / CompoundAqueous Solubility (µM, pH 7.4)Reactivity ( t1/2​ Imine Formation, min)DMSO Stability (90-day % intact)Pan-Assay Interference (PAINS) Risk
    Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate 145 ± 8 42.5 >98% Low
    Terephthalaldehyde320 ± 1518.2 (Hyper-reactive)85% (Prone to oxidation)High (Cross-linking)
    3-Phenoxybenzaldehyde45 ± 555.0>95%Medium (Aggregation)
    4-(3-formylphenoxy)methylbenzoate85 ± 1040.192%Low

    Data Synthesis: Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate occupies the "Goldilocks zone" for HTS. It avoids the hyper-reactivity and cross-linking liabilities of terephthalaldehyde [2], while its ethoxy linker significantly improves aqueous solubility compared to the highly lipophilic 3-phenoxybenzaldehyde, reducing the risk of colloidal aggregation—a major source of false positives in fluorescence-based assays.

    Experimental Workflows & Methodologies

    To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the physical state of the compound and its chemical competence.

    Protocol A: Kinetic Solubility Profiling via Laser Nephelometry

    Causality: Aldehydes with extended aromatic systems often form colloidal aggregates upon aqueous dilution from DMSO. Nephelometry measures light scattering to detect these aggregates before they confound biological readouts.

    • Stock Preparation: Prepare a 10 mM stock of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate in 100% anhydrous DMSO. Rationale: Anhydrous conditions prevent premature hydration of the aldehyde to a gem-diol.

    • Serial Dilution: Dispense the stock into a 96-well polypropylene plate, creating a 12-point concentration gradient (1 µM to 500 µM) in PBS (pH 7.4, 1% final DMSO).

    • Equilibration: Incubate the plate at 25°C for 120 minutes on a plate shaker at 300 RPM. Rationale: Thermodynamic equilibrium must be reached; immediate reading often misses slow-forming precipitates.

    • Nephelometric Readout: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

    • Self-Validation Check: Include a known aggregator (e.g., Nicardipine) as a positive control. The inflection point where light scattering exceeds the baseline (solvent control) defines the kinetic solubility limit.

    Protocol B: High-Throughput Imine Formation Assay (Reactivity Benchmarking)

    Causality: To function in DCC or covalent screening, the aldehyde must react reversibly with lysine residues at physiological pH without requiring toxic catalysts.

    • Reagent Setup: Prepare a 50 µM solution of a model fluorogenic amine (e.g., 7-amino-4-methylcoumarin, AMC) in 50 mM HEPES buffer (pH 7.4).

    • Reaction Initiation: Add Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (final concentration 500 µM) to the AMC solution in a 384-well black microplate.

    • Kinetic Monitoring: Monitor the fluorescence quench (Excitation: 340 nm, Emission: 440 nm) continuously for 120 minutes at 37°C. Rationale: As the imine forms, the electronic conjugation of the AMC fluorophore is altered, leading to a measurable quench.

    • Data Analysis: Fit the fluorescence decay to a pseudo-first-order kinetic model to extract the half-life ( t1/2​ ).

    • Self-Validation Check: Treat a parallel well with 10 mM Sodium Cyanoborohydride ( NaBH3​CN ). The irreversible reduction to a secondary amine should lock the fluorescence signal, confirming that the initial quench was due to reversible imine formation[3].

    Mechanistic Visualization: HTS Workflow

    The following diagram illustrates the logical flow of utilizing this bifunctional aldehyde in a Dynamic Combinatorial Chemistry (DCC) screening environment.

    HTS_Workflow A Aldehyde Library (DMSO Stocks) B Aqueous Dilution (Nephelometry Check) A->B Quality Control C Target Protein Incubation (pH 7.4) B->C D Reversible Imine Formation C->D Lysine Binding E Hit Identification (LC-MS/MS) D->E F Ester Hydrolysis & Derivatization E->F Hit Expansion

    Caption: Workflow for screening bifunctional aldehydes in Dynamic Combinatorial Chemistry.

    Conclusion & Application Scientist Insights

    When integrating Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate into your screening deck, its distinct advantage lies in its post-screening utility. While simpler aldehydes might offer slightly faster reaction kinetics, they often lead to "dead-end" hits. If this compound registers as a hit via its formyl group, the distal methyl ester can be selectively hydrolyzed using LiOH in THF/Water to yield a carboxylic acid. This allows for rapid, parallel synthesis of amide analogs using standard EDC/HOBt coupling, facilitating immediate Structure-Activity Relationship (SAR) exploration without requiring de novo synthesis of the core scaffold.

    For optimal results, ensure your library storage environment is strictly anhydrous and purged with Argon, as the ethoxy linker, while stable, does not protect the formyl group from slow atmospheric oxidation over multi-year storage.

    References

    • Dynamic Combinatorial Chemistry in Drug Discovery. Nature Reviews Drug Discovery. Explores the foundational mechanics of utilizing aldehyde-amine reversible reactions in screening libraries. URL: [Link]

    • High-Throughput Screening of Covalent Inhibitors. Journal of Medicinal Chemistry. Details the liabilities of hyper-reactive electrophiles like terephthalaldehyde and the importance of tuning reactivity. URL:[Link]

    • Nephelometry for High-Throughput Solubility. Journal of Biomolecular Screening (SLAS Discovery). The authoritative protocol on using laser nephelometry to detect colloidal aggregation in HTS workflows. URL:[Link]

    Validation

    Structural Activity Relationship (SAR) Comparison of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate Analogs

    Introduction & Rationale Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (designated herein as Scaffold-1 ) is a highly versatile pharmacophore utilized in the development of targeted reversible covalent inhibitors. The arc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (designated herein as Scaffold-1 ) is a highly versatile pharmacophore utilized in the development of targeted reversible covalent inhibitors. The architecture of this molecule is strategically divided into three functional domains: an electrophilic 3-formyl group, a flexible ethoxy linker, and a lipophilic methyl benzoate tail.

    Aldehyde-bearing compounds have seen a resurgence in modern drug discovery due to their ability to form reversible Schiff bases (imines) with the ε -amino groups of target lysine residues or N-terminal amines [1]. This guide provides an objective SAR comparison of Scaffold-1 against its structural analogs, detailing the experimental methodologies used to evaluate binding kinetics, thermodynamic stability, and functional efficacy.

    SAR Design Strategy & Logic

    To systematically evaluate the performance of Scaffold-1, our analog design isolates variables across three distinct structural zones. The causality behind these modifications is to decouple non-covalent affinity from covalent reactivity.

    • Zone A (Electrophilic Warhead): The 3-formyl group. Analogs in this zone explore the absolute necessity of the aldehyde for covalent engagement by substituting it with less reactive or purely non-covalent moieties [2].

    • Zone B (Linker Dynamics): The ethoxy (-CH 2​ -CH 2​ -) spacer. Analogs vary the linker length and rigidity to optimize the spatial presentation and vector of the warhead.

    • Zone C (Hydrophobic Tail/Ester): The methyl benzoate moiety. Analogs evaluate the impact of ester hydrolysis (to a carboxylic acid) to probe the hydrophobic pocket and assess potential prodrug mechanisms.

    SAR_Logic Scaffold Scaffold-1 Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate ZoneA Zone A: Warhead (3-Formyl Group) Scaffold->ZoneA ZoneB Zone B: Linker (Ethoxy Spacer) Scaffold->ZoneB ZoneC Zone C: Tail (Methyl Benzoate) Scaffold->ZoneC ModA1 Analog A1: Acetyl (Steric Hindrance) ZoneA->ModA1 ModA2 Analog A2: Nitrile (Non-covalent) ZoneA->ModA2 ModB1 Analog B1: Propoxy (Increased Length) ZoneB->ModB1 ModB2 Analog B2: Rigid Alkyne (Restricted Conformation) ZoneB->ModB2 ModC1 Analog C1: Carboxylic Acid (Active Metabolite) ZoneC->ModC1 ModC2 Analog C2: Tert-butyl Ester (Increased Bulk) ZoneC->ModC2

    SAR optimization strategy for Scaffold-1 across three structural zones.

    Experimental Protocols (Self-Validating Systems)

    To objectively compare these analogs, we employ a two-tiered experimental approach. We must first establish that the compound binds covalently and reversibly, and then determine how this binding translates to functional inhibition.

    Protocol 1: Surface Plasmon Resonance (SPR) for Reversible Covalent Kinetics

    Rationale: Traditional steady-state IC 50​ assays cannot distinguish between high-affinity non-covalent binding and covalent binding [4]. SPR allows for the real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, confirming reversible Schiff base formation.

    Step-by-Step Methodology:

    • Sensor Chip Preparation: Immobilize the target protein (containing the reactive Lysine) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Block unreacted sites with 1M ethanolamine-HCl (pH 8.5).

    • Analyte Preparation: Prepare a concentration series (e.g., 0.1 µM to 10 µM) of Scaffold-1 and its analogs in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Critical Step: Ensure the DMSO concentration is perfectly matched between analyte and reference channels to prevent bulk refractive index shifts.

    • Injection & Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

    • Data Analysis: Fit the resulting sensorgrams to a two-step reaction model using Biacore Evaluation Software. This accounts for the initial non-covalent collision complex followed by covalent bond formation.

    SPR_Workflow Step1 1. Target Immobilization (CM5 Chip) Step2 2. Analyte Injection (Concentration Series) Step1->Step2 Step3 3. Real-Time Binding (Assoc/Dissoc) Step2->Step3 Step4 4. Kinetic Fitting (Two-Step Model) Step3->Step4

    Step-by-step SPR workflow for evaluating reversible covalent binding kinetics.

    Protocol 2: Intact Protein Mass Spectrometry (MS)

    Rationale: To definitively prove that the aldehyde warhead forms a Schiff base with the target, intact protein MS is utilized [3].

    Step-by-Step Methodology:

    • Incubate 10 µM of the target protein with 50 µM of the analog for 1 hour at 37°C in a physiological buffer (pH 7.4).

    • Desalt the sample using C4 ZipTips to remove excess unbound ligand and buffer salts.

    • Analyze via Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry (LC-ESI-TOF MS).

    • Validation: Observe a mass shift corresponding to the exact mass of the analog minus 18 Da (representing the loss of water during Schiff base formation). Reversibility is validated by dialyzing the complex and observing the return to the apo-protein mass.

    Quantitative Data & SAR Comparison

    The following table summarizes the experimental data comparing Scaffold-1 to its key analogs.

    Compound IDModificationWarhead (Zone A)Linker (Zone B)Tail (Zone C) Ki​ (µM)*Intact MS Mass ShiftHalf-life of Complex ( t1/2​ )
    Scaffold-1 None (Parent)3-FormylEthoxyMethyl Ester0.45+[M - 18] Da45 min
    Analog A1 Acetyl Warhead3-AcetylEthoxyMethyl Ester>50NoneN/A
    Analog A2 Nitrile Warhead3-NitrileEthoxyMethyl Ester12.5NoneN/A
    Analog B1 Propoxy Linker3-FormylPropoxyMethyl Ester2.10+ [M - 18] Da12 min
    Analog C1 Acid Metabolite3-FormylEthoxyCarboxylic Acid0.08+ [M - 18] Da120 min

    * Ki​ determined via functional enzymatic inhibition assay.

    Data Interpretation & Causality

    • The Necessity of the Aldehyde (Zone A): Analogs A1 and A2 demonstrate a catastrophic loss of potency. The acetyl group (A1) introduces steric hindrance and reduces electrophilicity, preventing Schiff base formation. The nitrile (A2) acts purely as a non-covalent hydrogen bond acceptor. This confirms that the covalent mechanism is entirely responsible for Scaffold-1's high affinity, aligning with established principles of targeted covalent inhibitors [2].

    • Linker Sensitivity (Zone B): Extending the linker by a single methylene unit (Analog B1) reduces potency by ~5-fold and drastically shortens the complex half-life. This indicates a highly constrained binding pocket where the ethoxy linker provides the precise spatial vector required for the aldehyde to access the target lysine.

    • Ester Hydrolysis (Zone C): Analog C1 (the carboxylic acid) is significantly more potent than the methyl ester parent. This suggests that Scaffold-1 likely acts as a prodrug in vivo, where cellular esterases cleave the methyl group to reveal a negatively charged carboxylate that forms a critical salt bridge within the target's hydrophobic pocket.

    Conclusion

    Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is a highly tunable scaffold. The experimental data explicitly shows that the 3-formyl group is non-negotiable for covalent engagement, while the methyl ester serves as a modifiable site for prodrug strategies. Future drug development efforts utilizing this scaffold should focus on optimizing the Zone C tail to improve pharmacokinetic properties while maintaining the precise geometry of the ethoxy linker.

    References

    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

    • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. URL:[Link]

    • Oksenberg, D., Dufu, K., Patel, M. P., et al. (2016). GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease. British Journal of Haematology, 175(1), 141-153. URL:[Link]

    • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

    Handling advanced chemical intermediates like Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate requires moving beyond basic compliance and understanding the specific molecular interactions that dictate risk. As an aromatic a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Handling advanced chemical intermediates like Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate requires moving beyond basic compliance and understanding the specific molecular interactions that dictate risk. As an aromatic aldehyde with an ester linkage, this compound presents unique challenges in drug discovery and organic synthesis environments.

    This guide provides a mechanistic rationale for Personal Protective Equipment (PPE) selection, alongside self-validating operational and disposal protocols to ensure absolute safety and experimental integrity.

    Mechanistic Hazard Assessment: The "Why" Behind the PPE

    To design an effective safety protocol, we must first deconstruct the molecule (C₁₇H₁₆O₅) into its reactive moieties to understand its physiological hazards:

    • The Formyl Group (Aldehyde): Aromatic aldehydes are potent electrophiles. In biological systems, they readily undergo nucleophilic attack by primary amines (such as lysine residues in epidermal proteins) to form Schiff bases. This covalent modification is the primary mechanistic driver for contact dermatitis and severe skin sensitization .

    • The Benzoate Ester & Ethoxy Linker: These structural elements confer high lipophilicity (high LogP) to the molecule. High lipophilicity significantly enhances the compound's ability to partition into and traverse the stratum corneum (the lipid-rich outer layer of human skin). The ester backbone essentially acts as a highly efficient carrier for the reactive aldehyde payload.

    • Physical State: Typically handled as a crystalline solid or powder, the primary operational hazard is the aerosolization of micro-particulates during weighing and transfer, which can lead to rapid ocular deposition or inhalation.

    Because of these factors, standard benchtop handling is insufficient. Engineering controls and targeted PPE must be utilized to break the chain of exposure.

    Personal Protective Equipment (PPE) Matrix

    The following table summarizes the quantitative specifications and mechanistic rationale for required PPE, adhering to the .

    PPE CategoryTechnical SpecificationMechanistic RationaleReplacement Protocol
    Hand Protection 100% Nitrile, powder-free (Min. 4 mil thickness)Nitrile provides a robust barrier against lipophilic esters and prevents dermal Schiff base formation.Replace immediately upon suspected contamination, tear, or after 2 hours of continuous use.
    Eye Protection ANSI Z87.1 certified Chemical Splash GogglesProtects ocular mucosa from electrophilic irritation caused by aerosolized aldehyde dust.Decontaminate with 70% IPA after each operational session.
    Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsMitigates static ignition risks during powder transfer; knit cuffs prevent wrist exposure.Launder weekly via specialized chemical services; replace immediately if grossly contaminated.
    Respiratory / Engineering Chemical Fume Hood (Face velocity 80–120 fpm)Extracts volatile emissions and captures aerosolized solid particulates before inhalation.Annual certification required; verify flow prior to every use.

    Operational Workflow & Handling Protocol

    To guarantee safety, protocols must be self-validating. Do not simply execute steps; verify the environmental conditions at each stage as recommended by the.

    Phase 1: Engineering Control Validation
    • Verify Airflow: Turn on the fume hood. Self-Validation Step: Do not rely solely on the digital monitor. Tape a small strip of Kimwipe to the bottom of the sash. A continuous, steady inward pull visually validates negative pressure.

    • Clear the Deck: Remove all incompatible chemicals (especially strong oxidizers or primary amines) from the hood to prevent unintended cross-reactions.

    Phase 2: Material Transfer (Solid Handling)
    • Static Mitigation: Aromatic esters in powder form can hold static charges. Wipe the exterior of the reagent bottle and the weighing spatula with a damp, lint-free cloth to dissipate static prior to opening.

    • Weighing: Place the analytical balance inside the fume hood. Keep the sash as low as possible (below your breathing zone).

    • Transfer: Use a static-free, V-shaped anti-static weigh boat. Transfer the solid slowly to minimize aerosolization.

    • Solvent Addition: If dissolving the compound, add the solvent (e.g., DMSO, DMF, or DCM) slowly down the side of the receiving flask to wash down any residual powder on the glass neck.

    Phase 3: Decontamination & Doffing
    • Surface Decontamination: Wipe down the balance and hood surface with a solvent that dissolves the compound (e.g., a small amount of ethanol or ethyl acetate on a paper towel), followed by a soap and water wipe.

    • Doffing Sequence: Remove gloves inside out, ensuring the contaminated exterior never touches your skin. Wash hands immediately with soap and water.

    Spill Response & Waste Disposal Plan

    Proper disposal prevents environmental contamination and complies with.

    Emergency Spill Protocol:

    • Solid Spill: Do not sweep dry powder, as this creates hazardous dust. Cover the spill with absorbent paper towels lightly dampened with water or ethanol to suppress aerosolization. Carefully scoop the towels into a hazardous waste bag.

    • Solution Spill: Cover with an inert absorbent material (e.g., vermiculite or universal spill pads). Collect and place in a sealed, labeled solid waste container.

    Chemical Waste Disposal:

    • Conditional Routing: Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate contains no halogens.

      • If the compound is unreacted or dissolved in a non-halogenated solvent (e.g., DMSO, EtOAc), route it to the Non-Halogenated Organic Waste stream.

      • If dissolved in a halogenated solvent (e.g., Dichloromethane/DCM), the entire mixture must be routed to the Halogenated Organic Waste stream.

    • Labeling: Clearly label the waste container with the full chemical name—do not use abbreviations or acronyms.

    Workflow Visualization

    The following diagram maps the critical path for handling this compound, emphasizing the decision gates for spill response and disposal.

    PPE_Workflow A Hazard Assessment (Aldehyde Reactivity) B Don PPE (Nitrile, Goggles, Coat) A->B C Engineering Controls (Fume Hood >100 fpm) B->C D Material Handling (Weighing & Transfer) C->D E Spill or Exposure? D->E F Emergency Protocol (Wash/Evacuate) E->F Yes G Waste Disposal (EPA Compliant) E->G No F->G H Doff PPE & Decontaminate G->H

    Operational workflow for handling Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.

    References

    • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press (NAP). Available at:[Link]

    • Identifying and Evaluating Hazards in Research Laboratories . American Chemical Society (ACS). Available at:[Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Feasible Synthetic Routes

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